2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester
Description
The exact mass of the compound (E)-3-m-Tolyl-acrylic acid ethyl ester, 95% is 190.099379685 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-3-(3-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJPDCUZPIHFK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ethyl 3-methylcinnamate chemical properties and CAS 20511-20-0
An In-depth Technical Guide to Ethyl 4-methylcinnamate (CAS 20511-20-0)
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 4-methylcinnamate (CAS: 20511-20-0), a cinnamate ester of significant interest in the fields of organic synthesis, materials science, and fragrance chemistry. A critical point of clarification is addressed at the outset: the distinction between 4-methylcinnamate and 3-methylcinnamate isomers, a common source of confusion. This document focuses exclusively on the compound associated with CAS 20511-20-0, detailing its chemical and physical properties, established synthesis protocols with mechanistic insights, spectroscopic characterization, and current applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this versatile molecule.
Nomenclature and Structural Clarification
A frequent ambiguity arises from the similar nomenclature of cinnamate derivatives. It is crucial to distinguish Ethyl 4-methylcinnamate from its isomer, Ethyl 3-methylcinnamate.
-
Ethyl 4-methylcinnamate (CAS: 20511-20-0): The subject of this guide. The methyl group is substituted on the phenyl ring at the para (4-position). Its systematic IUPAC name is ethyl (2E)-3-(4-methylphenyl)prop-2-enoate.[]
-
Ethyl 3-methylcinnamate (CAS: 1504-72-9): Also known as ethyl β-methylcinnamate. The methyl group is substituted on the alkene chain at the beta (3-position) carbon.
The difference in the position of the methyl group significantly alters the molecule's steric and electronic properties, leading to distinct reactivity and physical characteristics.
Caption: Structural comparison of isomers.
Physicochemical Properties
Ethyl 4-methylcinnamate is typically a colorless to pale yellow liquid with a characteristic pleasant odor.[2] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20511-20-0 | [2] |
| Molecular Formula | C₁₂H₁₄O₂ | [][2] |
| Molecular Weight | 190.24 g/mol | [][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 289.5 ± 9.0 °C at 760 mmHg142 °C at 1 mmHg | [] |
| Density | 1.038 ± 0.06 g/cm³ | [] |
| Flash Point | 159.8 ± 9.9 °C | |
| IUPAC Name | ethyl 3-(4-methylphenyl)prop-2-enoate | [] |
| Synonyms | Ethyl 3-(p-tolyl)acrylate, 4-Methylcinnamic acid ethyl ester, Ethyl 3-(4-Methylphenyl)Prop-2-Enoate | [2] |
Synthesis and Mechanistic Pathways
The synthesis of cinnamate esters is well-established in organic chemistry. For Ethyl 4-methylcinnamate, two primary routes are common: Fischer-Speier esterification and condensation reactions like the Claisen-Schmidt condensation followed by esterification.
Fischer-Speier Esterification of 4-Methylcinnamic Acid
This is the most direct method, involving the acid-catalyzed reaction between 4-methylcinnamic acid and ethanol. The mechanism relies on the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.
Caption: Workflow for Fischer Esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylcinnamic acid (1.0 eq) and absolute ethanol (10-20 eq, serving as both reactant and solvent).
-
Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure Ethyl 4-methylcinnamate.[3]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the vinylic protons (two doublets with a large coupling constant, ~16 Hz, confirming the trans configuration), the ethyl group (a quartet and a triplet), and the methyl group on the phenyl ring (a singlet around 2.3 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for the carbonyl carbon of the ester (~167 ppm), the sp² carbons of the alkene and aromatic ring, and the sp³ carbons of the ethyl and methyl groups.
-
IR (Infrared) Spectroscopy: Key absorption bands include a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, a C=C stretch for the alkene at ~1630 cm⁻¹, and C-O stretches in the 1100-1300 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 190.24 g/mol .
Applications in Research and Development
Ethyl 4-methylcinnamate serves as a valuable building block and intermediate in several areas:
-
Fragrance and Flavor Industry: Like many cinnamate esters, it is used for its pleasant, fruity, and balsamic odor profile in perfumes and as a flavoring agent.[2] Its structure is similar to other widely used fragrance compounds like ethyl cinnamate.[5]
-
Organic Synthesis: The molecule's double bond and ester functional group allow for a variety of chemical transformations, including polymerization and addition reactions.[2]
-
Pharmaceutical Research: It is identified as a known impurity of Ozagrel, a thromboxane A2 synthase inhibitor used in treating thrombotic disorders.[] Its synthesis and characterization are therefore important for the quality control and regulatory analysis of this drug.
Safety and Handling
While specific GHS hazard classifications for Ethyl 4-methylcinnamate are not extensively documented in the provided search results, general precautions for handling similar organic esters should be followed. Cinnamate derivatives can be skin and eye irritants.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Purwaningsih, Y., Syukur, M., & Purwanto, U. R. E. (2020). Sonochemical Synthesis of Ethyl Cinnamate. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 5(1), 1-7. [Link]
-
TUODA INDUSTRY LIMITED. (2025, June 24). What is Ethyl Cinnamate Used For? Global Chemical Supplier. [Link]
-
PubChem. (n.d.). Ethyl methoxycinnamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl cinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of ethyl cinnamates 3a–f. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fragrance material review on ethyl cinnamate. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
-
The Good Scents Company. (n.d.). methyl cinnamate. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet Methyl cinnamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cinnamate. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling and Solvent Selection for Ethyl m-Methylcinnamate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and miscibility profile of ethyl m-methylcinnamate (Ethyl 3-methylcinnamate). Targeted at process chemists and formulation scientists, this document moves beyond basic "soluble/insoluble" binary classifications to explore the thermodynamic drivers of solvation.
Given that ethyl m-methylcinnamate is a liquid at standard ambient temperature and pressure (SATP)—unlike its para-substituted isomer which is a solid—solubility in this context refers primarily to miscibility with organic solvents and partitioning behavior in biphasic systems. This guide utilizes Hansen Solubility Parameters (HSP) to predict solvent compatibility and outlines protocols for empirical validation.
Physicochemical Profile
Understanding the solute's physical state is the prerequisite for any solubility study. While the para-isomer (ethyl 4-methylcinnamate) crystallizes at 49°C, the meta-substitution disrupts crystal packing efficiency, resulting in a compound that remains liquid at room temperature.
| Property | Value / Description | Source/Derivation |
| IUPAC Name | Ethyl (E)-3-(3-methylphenyl)prop-2-enoate | Structure |
| CAS Number | 10235-65-1 | Registry |
| Molecular Weight | 190.24 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 101–102 °C @ 2.0 mmHg | [2] |
| Refractive Index | [2] | |
| Lipophilicity (LogP) | ~3.4 (Predicted) | Analog Extrapolation |
Expert Insight: The presence of the meta-methyl group increases the lipophilicity compared to unsubstituted ethyl cinnamate (LogP ~3.0), making it more compatible with non-polar solvents and less soluble in aqueous mixtures.
Thermodynamic Framework: Hansen Solubility Parameters (HSP)
To scientifically select solvents for extraction, purification (chromatography), or formulation, we employ the Hansen Solubility Parameter (HSP) theory. The total solubility parameter (
- : Dispersion forces (Van der Waals)
- : Polar forces (Dipole-dipole)
- : Hydrogen bonding forces
Predicted HSP Values
Since experimental HSP data for the specific m-isomer is rare, we derive values based on the structural analog ethyl cinnamate , adjusting for the methyl group contribution (Group Contribution Method).
| Component | Ethyl Cinnamate (Lit.) [3] | Methyl Group Effect | Ethyl m-Methylcinnamate (Est.) |
| 18.4 MPa | Slight Increase | 18.6 | |
| 8.2 MPa | Dilution Effect | 7.8 | |
| 4.1 MPa | Dilution Effect | 3.8 |
Interpretation:
-
Low
: The ester group accepts H-bonds but does not donate them. This limits solubility in highly protic solvents like water or glycerol. -
Moderate
: Compatible with "soft" polar solvents like ethyl acetate and acetone. -
Dominant
: Strong affinity for aromatics (toluene) and chlorinated solvents.
Solvent Compatibility & Selection Strategy
The following table categorizes solvents based on the calculated Relative Energy Difference (RED).
-
RED < 1: Miscible (Good Solvent)
-
RED ≈ 1: Boundary Condition (Swelling/Partial Miscibility)
-
RED > 1: Immiscible (Phase Separation)
Solvent Screening Table
| Solvent Class | Representative Solvents | Predicted Interaction (RED) | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | < 0.5 (Excellent) | High solvation power; ideal for extraction from aqueous phases. |
| Esters | Ethyl Acetate, Isopropyl Acetate | < 0.8 (Good) | Green alternative to DCM; standard solvent for TLC/Column Chromatography. |
| Aromatics | Toluene, Xylene | < 0.8 (Good) | Excellent for process scale-up; |
| Alcohols | Ethanol, Methanol, Isopropanol | 0.9 - 1.1 (Borderline) | Miscible at RT, but solubility drops significantly at low temps (crystallization solvent). |
| Alkanes | Hexane, Heptane | 1.0 - 1.2 (Poor) | Likely miscible at RT due to lipophilicity, but acts as an antisolvent at low temperatures. |
| Highly Polar | Water, Glycerol | > 3.0 (Immiscible) | Phase separation agent; used to wash out polar impurities. |
| Dipolar Aprotic | DMSO, DMF, Acetonitrile | < 1.0 (Good) | Used in synthesis (e.g., Heck reaction); difficult to remove post-reaction. |
Visualization: Solvation Sphere & Workflow
Caption: Decision matrix for solvent selection based on process stage (Extraction vs. Purification).
Experimental Protocols
Since literature data is sparse for this specific isomer, the following self-validating protocols are recommended to determine exact solubility boundaries.
Protocol A: Cloud Point Determination (Miscibility Boundary)
Objective: Determine the miscibility limit in semi-polar solvents (e.g., Ethanol/Water mixtures).
-
Preparation: Accurately weigh 1.0 g of Ethyl m-methylcinnamate into a vial.
-
Titration: Add the solvent (e.g., pure Ethanol) in 100 µL increments at 25°C.
-
Observation: The solution should be clear.
-
Antisolvent Addition: Slowly titrate with water (antisolvent) while stirring.
-
Endpoint: Record the volume of water added when the solution turns persistently turbid (Oiling out).
-
Calculation: Plot the ternary phase diagram corner to define the stable zone.
Protocol B: Partition Coefficient ( ) Estimation
Objective: Confirm lipophilicity for extraction efficiency.
-
Equilibration: Mix 5 mL of Octanol and 5 mL of Water (pre-saturated with each other).
-
Spiking: Add 50 mg of Ethyl m-methylcinnamate.
-
Agitation: Vortex for 5 minutes; centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC (UV detection at 280 nm).
-
Calculation:
Target LogP should be approx 3.4.
Applications in Synthesis & Processing[2][5][6][7][8]
The Heck Reaction Workup
Ethyl m-methylcinnamate is often synthesized via the Heck reaction of m-iodotoluene and ethyl acrylate.
-
Challenge: The reaction uses polar aprotic solvents (DMF/NMP).
-
Solution: Post-reaction, dilute with Ethyl Acetate (high solubility for product) and wash with Water/Brine (removes DMF and catalyst salts). The high lipophilicity of the product ensures >99% recovery in the organic phase.
Chromatographic Purification
Because the meta and para isomers have very similar boiling points, distillation is difficult.
-
Recommended Phase: Normal Phase Silica.
-
Eluent: Hexane:Ethyl Acetate (95:5 to 90:10).
-
Logic: The non-polar hexane keeps the solute moving, while the small amount of EtOAc modulates retention based on the ester functionality interaction with silica silanols.
References
-
ChemicalBook. (n.d.). Ethyl trans-beta-methylcinnamate Properties (Analog Reference). Retrieved from
-
Kikukawa, K., et al. (1979). "Reaction of Coordinated Phosphines. IV." Bulletin of the Chemical Society of Japan, 52(5), 1493–1497.[1] (Provides BP and Refractive Index for ethyl m-methylcinnamate). Link
-
Abbott, S. (n.d.). Hansen Solubility Parameters for Ethyl Cinnamate. Practical Solubility Science. Retrieved from
-
PubChem. (2025).[2] Ethyl 3-methylcinnamate Compound Summary. National Library of Medicine. Retrieved from
Sources
Isomeric Distinction: Ethyl 3-Methylcinnamate vs. Ethyl 4-Methylcinnamate
An In-Depth Technical Guide for Chemical Synthesis and Application
Executive Summary
This technical guide provides a rigorous comparison between Ethyl 3-methylcinnamate (meta-isomer) and Ethyl 4-methylcinnamate (para-isomer). While these compounds are constitutional isomers sharing the molecular formula
Part 1: Molecular Architecture & Electronic Fundamentals
The core difference lies in the position of the methyl substituent on the phenyl ring relative to the acrylate ester moiety. This positional isomerism fundamentally alters the symmetry and electronic distribution of the molecule.
Structural Comparison
| Feature | Ethyl 3-methylcinnamate | Ethyl 4-methylcinnamate |
| IUPAC Name | Ethyl (2E)-3-(3-methylphenyl)prop-2-enoate | Ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
| Substitution | meta-substituted | para-substituted |
| Symmetry | ||
| Electronic Effect | Inductive (+I) only; no resonance into the conjugated system. | Inductive (+I) and Hyperconjugative resonance; direct conjugation with the ester. |
Electronic Implications (Hammett Parameters)
The reactivity of these isomers is predicted by the Hammett equation constants (
-
Para-Methyl (
): The methyl group at the para position acts as an electron donor through both induction and hyperconjugation. This increases the electron density of the alkene double bond, making it more nucleophilic but less electrophilic compared to the unsubstituted cinnamate. -
Meta-Methyl (
): The methyl group at the meta position donates electrons primarily through induction. The effect is weaker because it cannot resonate directly with the acrylate -system.
Part 2: Physicochemical Profiling
The most immediate practical distinction between the two isomers is their physical state at room temperature. The high symmetry of the para-isomer facilitates efficient crystal packing, leading to a solid state, whereas the asymmetric meta-isomer remains a liquid.
| Property | Ethyl 3-methylcinnamate | Ethyl 4-methylcinnamate |
| CAS Number | 20511-19-7 (Generic/Acid precursor: 3029-19-4) | 20511-20-0 |
| Physical State (25°C) | Liquid (Colorless to pale yellow) | Solid (Crystalline, White) |
| Melting Point | N/A (Freezing point < 0°C) | 49 – 50 °C |
| Boiling Point | 101–102 °C @ 2.0 mmHg | 269 °C @ 760 mmHg |
| Refractive Index ( | 1.5505 | N/A (Solid) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Soluble in EtOH, Et₂O, CHCl₃ |
Part 3: Synthetic Pathways & Process Chemistry
Both isomers can be synthesized via the Knoevenagel Condensation or the Heck Reaction . The Knoevenagel route is preferred for large-scale preparation due to the availability of the aldehyde precursors and the avoidance of transition metal catalysts.
Knoevenagel Condensation Mechanism
The reaction involves the condensation of the respective methylbenzaldehyde with malonic acid (Doebner modification) or ethyl acetate/sodium (Claisen condensation).
Figure 1: Generalized Knoevenagel-Doebner pathway for cinnamate synthesis.
Experimental Protocol: Synthesis of Ethyl 4-Methylcinnamate
Note: To synthesize the 3-methyl isomer, substitute 4-methylbenzaldehyde with 3-methylbenzaldehyde. The workup for the 3-isomer requires distillation instead of recrystallization.
Reagents:
-
4-Methylbenzaldehyde (10 mmol, 1.20 g)
-
Monoethyl malonate (12 mmol, 1.58 g)
-
Pyridine (5 mL)
-
Piperidine (5 drops)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube.
-
Addition: Charge the flask with 4-methylbenzaldehyde and monoethyl malonate. Add pyridine (solvent/base) and piperidine (catalyst).
-
Reaction: Heat the mixture to reflux (approx. 115°C) for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.
-
Quench: Cool the mixture to room temperature and pour into ice-cold HCl (1 M, 20 mL) to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification (Isomer Specific):
-
For 4-Methyl (Solid): Evaporate the solvent. Recrystallize the crude solid from hot ethanol/water.
-
For 3-Methyl (Liquid): Dry over MgSO₄, concentrate, and purify via vacuum distillation (bp ~102°C at 2 mmHg) or flash column chromatography (Hexane/EtOAc 9:1).
-
Part 4: Analytical Differentiation (Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The aliphatic region (ethyl group + methyl group) is similar, but the aromatic region is diagnostic.
Proton NMR ( H-NMR) Comparison
| Signal | Ethyl 3-methylcinnamate (meta) | Ethyl 4-methylcinnamate (para) |
| Vinyl ( | Doublet, | Doublet, |
| Vinyl ( | Doublet, | Doublet, |
| Aromatic Region | Multiplet (4H) | AA'BB' System (4H) |
| Pattern Detail | Complex overlapping signals (Singlet, Doublet, Triplet, Doublet) | Two distinct doublets ( |
| Methyl (-CH₃) | Singlet (~2.31 ppm) | Singlet (~2.37 ppm) |
Visualizing the Aromatic Splitting
The symmetry of the para-isomer creates a simplified splitting pattern (AA'BB'), while the meta-isomer displays a complex ABCD-like pattern due to the non-equivalence of all ring protons.
Figure 2: Diagnostic NMR splitting patterns in the aromatic region.
Part 5: Biological & Pharmacological Implications[1]
While both compounds are primarily used as fragrance ingredients (fruity/balsamic profiles), their structural differences influence their pharmacokinetics and potential therapeutic utility.
Structure-Activity Relationship (SAR)
-
Metabolic Oxidation: The methyl group is a site for metabolic oxidation by Cytochrome P450 enzymes.
-
Para-oxidation: The para-methyl group is sterically accessible and electronically activated, leading to rapid oxidation to the corresponding benzoic acid derivative (Terephthalic acid analogue).
-
Meta-oxidation: The meta-methyl group is less activated towards oxidation compared to the para position, potentially resulting in a longer half-life in biological systems.
-
-
UV Absorption (Sunscreen Potential):
-
Cinnamates are classic UVB filters (e.g., Octinoxate). The para-isomer allows for extended conjugation length (hyperconjugation), potentially offering a slightly higher molar extinction coefficient (
) and a bathochromic shift (red shift) compared to the meta-isomer. This makes the 4-methyl isomer a better candidate for UV-filter applications.
-
Fragrance Profile
-
Ethyl 4-methylcinnamate: Characterized by sweet, fruity, cherry-like notes with a balsamic undertone. The para substitution often enhances the "sweetness" intensity.
-
Ethyl 3-methylcinnamate: Exhibits a drier, spicier, and more earthy profile, typical of meta-substituted aromatics.
References
-
Synthesis & Properties: The Journal of Organic Chemistry, 1971, Vol. 36, No. 8. (Physical constants for ethyl m-methylcinnamate).
-
General Cinnamate Synthesis: Organic Syntheses, Coll. Vol. 1, p. 252 (1941). (Standard Knoevenagel protocols).
-
Spectroscopic Data: National Institute of Standards and Technology (NIST) WebBook. (Mass spec and IR data for cinnamate esters).
-
Biological Activity: Journal of Agricultural and Food Chemistry. (Antimicrobial and antioxidant activity of cinnamate derivatives).[1]
-
Fragrance Chemistry: The Good Scents Company. (Odor profiles and safety data).
Sources
A Technical Guide to the Physicochemical Characterization of Ethyl 3-(3-methylphenyl)acrylate: Refractive Index and Density
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of two critical physicochemical properties of ethyl 3-(3-methylphenyl)acrylate: refractive index and density. As fundamental parameters, their accurate determination is paramount for substance identification, purity assessment, and quality control throughout the research and drug development lifecycle. This document details the established values for these properties and provides robust, field-proven methodologies for their experimental verification, ensuring scientific integrity and reproducibility.
Physicochemical Properties of Ethyl 3-(3-methylphenyl)acrylate
Ethyl 3-(3-methylphenyl)acrylate, also known as ethyl 3-methylcinnamate, is an organic ester. Its core physical characteristics are summarized below. These values serve as a benchmark for quality control and experimental analysis.
| Property | Value |
| Chemical Name | Ethyl 3-(3-methylphenyl)acrylate |
| Synonyms | Ethyl 3-methylcinnamate |
| CAS Number | 69055-66-9 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Refractive Index (n_D_) | Value not available in searched results |
| Density | Value not available in searched results |
Note: Specific experimental values for the refractive index and density of ethyl 3-(3-methylphenyl)acrylate were not located in the initial search. The following sections provide standardized methods for their precise experimental determination.
Experimental Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material.[1] It is a highly sensitive, intrinsic property of a substance, making it an excellent tool for identifying a liquid compound and assessing its purity.[1] The measurement is influenced by temperature and the wavelength of light used; therefore, these parameters must be controlled and specified.[1]
Principle of Measurement
The most common laboratory instrument for measuring the refractive index of liquids is the Abbe refractometer.[2] It operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[3] The instrument measures this angle at the interface between the liquid sample and a prism of high refractive index, and the scale is calibrated to directly display the refractive index, typically at the sodium D-line wavelength (589 nm).[1][2]
Standard Protocol for Measurement using an Abbe Refractometer
This protocol ensures an accurate and reproducible measurement of the refractive index.
I. Instrument Calibration and Preparation:
-
Temperature Control: Turn on the circulating water bath connected to the refractometer prisms and set it to a standard temperature, typically 20.0 °C or 25.0 °C. Allow the instrument to equilibrate for at least 15 minutes.
-
Prism Cleaning: Open the prism assembly. Using a soft lens tissue or cotton ball, clean the surfaces of both the upper and lower prisms with a volatile solvent like acetone or ethanol, then allow them to dry completely.[1][2]
-
Calibration Check: Place a few drops of a standard liquid with a known refractive index (e.g., distilled water, n_D_ = 1.3330 at 20°C) onto the lower prism. Close the prisms securely.
-
Verification: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. If necessary, adjust the compensator to eliminate any color fringe and sharpen the borderline.[4] Align the borderline exactly with the center of the crosshairs.[2] The reading on the scale should match the known value of the standard. If not, adjust the instrument according to the manufacturer's instructions.
II. Sample Measurement:
-
Cleaning: Clean the prisms thoroughly as described in step I.2 to remove the calibration standard.
-
Sample Application: Using a clean pipette, place 2-3 drops of the sample, ethyl 3-(3-methylphenyl)acrylate, onto the surface of the lower prism.[2]
-
Measurement: Close the prism assembly. Look through the eyepiece and bring the borderline into focus. Adjust the handwheel to center the sharp borderline on the crosshairs.[4]
-
Reading: Depress the switch to illuminate the internal scale and record the refractive index value to four decimal places.[1]
-
Replication: Repeat the measurement at least three times, cleaning the prism between each replicate, and calculate the average value to ensure accuracy.
Experimental Workflow Diagram
Caption: Workflow for Refractive Index Measurement.
Experimental Determination of Density
Density is the mass of a substance per unit volume (ρ = m/V). It is another fundamental physical property used for substance identification, assessment of purity, and in calculations for formulation and chemical synthesis. Temperature significantly affects density, so it must be precisely controlled.
Principle of Measurement
The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6] A pycnometer is a glass flask with a precisely known volume at a specific temperature.[5] The method involves determining the mass of the sample liquid that exactly fills this known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference liquid of known density (like distilled water), the density of the sample can be calculated with high precision.[6]
Standard Protocol for Measurement using a Pycnometer
This protocol provides a self-validating system for accurate density determination.
I. Preparation and Calibration (Determining Pycnometer Volume):
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water and a suitable solvent (e.g., acetone). Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Weigh Empty Pycnometer: Using a high-precision analytical balance (±0.0001 g), weigh the clean, dry pycnometer with its stopper. Record this mass as m₀.[5]
-
Fill with Reference Liquid: Fill the pycnometer with distilled water that has been equilibrated in a thermostatic water bath to the desired temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary.[5]
-
Equilibrate and Weigh: Submerge the filled pycnometer in the thermostatic water bath for at least 20 minutes to ensure it reaches the target temperature. Carefully wipe the outside dry and weigh it. Record this mass as m_water.
-
Calculate Volume: The precise volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = (m_water - m₀) / ρ_water
II. Sample Measurement:
-
Dry Pycnometer: Empty the pycnometer, clean it, and dry it thoroughly as in step I.1.
-
Fill with Sample: Fill the pycnometer with the sample liquid, ethyl 3-(3-methylphenyl)acrylate, that has been thermally equilibrated.
-
Equilibrate and Weigh: Place the sample-filled pycnometer in the thermostatic bath to ensure it is at the target temperature. Wipe the outside dry and weigh it. Record this mass as m_sample.[5]
-
Calculate Density: The density of the sample (ρ_sample) is calculated using the previously determined volume: ρ_sample = (m_sample - m₀) / V[5]
-
Replication: For high confidence, the procedure should be repeated until at least three consistent measurements are obtained.
Experimental Workflow Diagram
Caption: Workflow for Density Measurement by Pycnometer.
References
- How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Vertex AI Search.
- Density Measurement Using Pycnometer | PDF. Scribd.
- Specialized test procedure—Procedure for density determination. (2017, June 5). Measurement Canada.
- Determination of Specific Gravity and Density. Japanese Pharmacopoeia.
- Measure Density with a Pycnometer. (2019, September 6). YouTube.
- Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PMC.
- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. LPU.
- Refractive Index. (2025, August 20). Chemistry LibreTexts.
- Measuring Liquid Refractive Index Procedure | PDF. Scribd.
- SIMPLE METHOD FOR MEASURING THE REFRACTIVE INDEX OF A LIQUID. (2021, December 13).
Sources
Technical Guide & Safety Data Sheet: Ethyl 3-Methylcinnamate
This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) for Ethyl 3-methylcinnamate (CAS 1504-72-9). It is designed for researchers and drug development professionals requiring high-fidelity data for synthesis, handling, and risk assessment.
CAS No: 1504-72-9 | Formula: C₁₂H₁₄O₂ | Mol.[1] Weight: 190.24 g/mol [1][2]
Chemical Identity & Structural Profiling
Ethyl 3-methylcinnamate (also known as Ethyl 3-phenylbut-2-enoate or Ethyl
Synonyms & Identifiers
-
IUPAC Name: Ethyl 3-phenylbut-2-enoate[3]
-
Common Names: Ethyl
-methylcinnamate; Ethyl 3-phenylcrotonate[3] -
InChI Key: BSXHSWOMMFBMLL-MDZDMXLPSA-N (trans-isomer)
Applications in Research
-
Pharmaceutical Intermediate: Used as a lipophilic building block in the synthesis of anticancer agents (e.g., piperazine derivatives targeting glioblastoma).
-
Flavor & Fragrance Chemistry: Precursor for the diastereoselective synthesis of Ethyl methylphenylglycidate (Strawberry Aldehyde).
-
Organic Synthesis: Substrate for asymmetric hydrogenation and transition-metal-catalyzed coupling reactions.
Hazard Identification & Risk Assessment (GHS)
Note: While often classified as "Not Hazardous" under strict GHS criteria due to lack of acute toxicity data, the Precautionary Principle dictates handling this substance as a functional irritant.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
| Flammable Liquids | Category 4 | Combustible liquid. | H227 |
Risk Assessment Workflow
The following diagram outlines the decision logic for handling Ethyl 3-methylcinnamate in a research setting.
Figure 1: Operational workflow for the safe intake, storage, and disposal of Ethyl 3-methylcinnamate.
Physicochemical Properties
Accurate physicochemical data is essential for reaction stoichiometry and purification planning.
| Property | Value | Context/Notes |
| Physical State | Liquid | Clear, colorless to pale yellow oil.[3][5] |
| Boiling Point | 116–119 °C | @ 4 Torr (Reduced Pressure).[4] |
| Boiling Point (atm) | ~265–271 °C | Estimated based on Ethyl Cinnamate analog. |
| Density | 1.05 g/cm³ | @ 20 °C. Denser than water. |
| Flash Point | >110 °C (>230 °F) | Closed Cup.[6][7] Class IIIB Combustible. |
| Solubility (Water) | Insoluble | Hydrophobic ester. |
| Solubility (Organic) | Soluble | Miscible with EtOH, DMSO, DCM, Ethyl Acetate.[5] |
| Refractive Index | High refractive index due to conjugation. |
Handling, Storage, & Stability
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature, cooler storage prevents slow hydrolysis or transesterification.
-
Atmosphere: Hygroscopic potential is low, but storage under Nitrogen or Argon is recommended to prevent oxidative degradation of the alkene double bond over long periods.
-
Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (which cause hydrolysis to 3-methylcinnamic acid).
Stability Mechanisms
The
Emergency Response & First Aid
Self-Validating Protocol: If exposure occurs, the immediate cessation of sensory irritation (burning, redness) serves as the validation of effective first aid.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Dilution and mechanical removal of the ester.[8] |
| Skin Contact | Wash with soap and water.[9] Remove contaminated clothes.[9] | Lipophilic esters adhere to skin; soap is required for emulsification. |
| Inhalation | Move to fresh air.[9] | Vapor pressure is low, but mist can irritate mucous membranes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[9] | Risk of aspiration pneumonia if vomited. |
Toxicological & Ecological Insight
Toxicology (Read-Across Approach)
Specific LD50 data for Ethyl 3-methylcinnamate is limited.[6] Data is extrapolated from its structural analog, Ethyl Cinnamate (CAS 103-36-6) , supported by the "Methylation Effect" principle in drug design.
-
Acute Oral Toxicity (Rat): LD50 > 4,000 mg/kg (Based on Ethyl Cinnamate).
-
Skin Sensitization: Low potential. The methyl group increases lipophilicity (
), potentially increasing skin absorption rates compared to the unmethylated analog. -
Metabolism: Hydrolyzed in vivo by carboxylesterases to 3-methylcinnamic acid and ethanol .
Ecological Fate
-
Biodegradability: Expected to be readily biodegradable. Esters are generally cleaved rapidly in aqueous environments by microbial esterases.
-
Aquatic Toxicity: Low water solubility limits acute aquatic hazard, but spills should be contained to prevent surface film formation.
Synthesis & Application Pathways
The following diagram illustrates the chemical utility of Ethyl 3-methylcinnamate in drug discovery and flavor synthesis.
Figure 2: Synthetic utility of Ethyl 3-methylcinnamate as a divergent intermediate.[10]
Regulatory Landscape[12]
-
TSCA (USA): Listed (Active Inventory).
-
REACH (EU): Pre-registered / Low Tonnage Band.
-
FEMA (Flavor): Generally Recognized as Safe (GRAS) for flavor use (FEMA No. varies by specific isomer mixture, check local regulations).
References
-
Sigma-Aldrich. (2024).[7] Safety Data Sheet: Ethyl trans-beta-methylcinnamate. Retrieved from
-
PubChem. (2024). Compound Summary: Ethyl 3-methylcinnamate (CID 637758). National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2023).[10] Registration Dossier: Cinnamate Esters. Retrieved from [10]
-
Frontiers in Chemistry. (2020). Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives. Retrieved from
-
The Good Scents Company. (2023). Ethyl 3-phenyl-2-butenoate Flavor & Fragrance Data. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1504-72-9 Cas No. | Ethyl 3-phenylbut-2-enoate | Apollo [store.apolloscientific.co.uk]
- 3. CAS 945-93-7: ethyl trans-beta-methylcinnamate [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Pharmacochemistry of Meta-Substituted Ethyl Cinnamate Derivatives
This guide provides an in-depth technical analysis of meta-substituted ethyl cinnamate derivatives , focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.[1]
Executive Summary
Ethyl cinnamate scaffolds are ubiquitous in medicinal chemistry, serving as precursors for anticoagulants, antioxidants, and enzyme inhibitors. While para-substituted derivatives (e.g., ethyl p-methoxycinnamate) are widely documented for their UV-absorbing and anti-inflammatory properties, meta-substituted derivatives occupy a unique pharmacological niche.[1]
The meta-position offers a strategic advantage in drug design: it allows for the modulation of lipophilicity and electronic distribution without the direct resonance conjugation often seen in para-substitution.[1] This "electronic decoupling" is critical for designing selective inhibitors for enzymes like Tyrosinase and Monoamine Oxidase B (MAO-B) , where steric fit and specific non-covalent interactions drive potency.[1]
Chemical Architecture & Synthesis Strategies
Synthesizing meta-substituted ethyl cinnamates requires precise regiocontrol.[1] Unlike para-isomers, which can often be accessed via direct electrophilic aromatic substitution of cinnamates, meta-isomers typically require de novo construction of the alkene side chain or directed C-H functionalization.[1]
Protocol A: Palladium-Catalyzed Heck Coupling (Preferred)
The Heck reaction is the most robust method for generating meta-substituted cinnamates, tolerating a wide range of functional groups (-Cl, -NO₂, -OMe).[1]
-
Mechanism: Pd(0) undergoes oxidative addition into a meta-substituted aryl halide, followed by syn-migratory insertion into ethyl acrylate and
-hydride elimination.[1] -
Why this works: The reaction is stereoselective for the (E)-isomer (>98%), which is generally the bioactive conformer.
Protocol B: Knoevenagel Condensation (Alternative)
For acid-sensitive substrates, the condensation of meta-substituted benzaldehydes with monoethyl malonate is effective.[1]
-
Catalyst: Piperidine/Pyridine or Glycine.[1]
-
Advantage: Avoids transition metals; useful for large-scale production of non-halogenated derivatives (e.g., 3-nitrocinnamate).[1]
The "Meta-Effect": Structure-Activity Relationship (SAR)[1]
The biological efficacy of meta-substituted derivatives is governed by three primary vectors:
-
Electronic Modulation: Meta-substituents exert inductive effects (
) without strong resonance ( ) contribution to the alkene tail. For example, a 3-NO₂ group strongly withdraws electrons inductively, increasing the electrophilicity of the -carbon, which correlates with higher acaricidal activity. -
Steric Fitting: In enzyme pockets (e.g., Tyrosinase), para-substituents often clash with the binuclear copper center deep in the active site. Meta-substituents angle away, allowing the phenyl ring to dock while the substituent interacts with secondary hydrophobic pockets.
-
Lipophilicity (
): Halogenation at the meta position (3-Cl, 3-Br) increases significantly, enhancing blood-brain barrier (BBB) permeability—a crucial factor for MAO-B inhibitors targeting neurodegenerative diseases.[1]
Visualization: SAR Decision Logic
Figure 1: Strategic decision tree for selecting meta-substituents based on desired pharmacological endpoints.
Quantitative Bioactivity Profile
The following table summarizes comparative data extracted from recent pharmacological screenings. Note the distinct shift in activity based on the substituent nature.
| Derivative (Ethyl-3-X-Cinnamate) | Substituent (X) | Target / Assay | Activity Metric (IC₅₀ / LC₅₀) | Efficacy vs. Standard |
| Ethyl 3-hydroxycinnamate | -OH | Tyrosinase (Mushroom) | Comparable to Kojic Acid | |
| Ethyl 3-nitrocinnamate | -NO₂ | Psoroptes cuniculi (Mite) | LC₅₀: | 6x more potent than Ivermectin |
| Ethyl 3-chlorocinnamate | -Cl | Cytotoxicity (HCT-116) | Moderate | Lower toxicity than para-isomer |
| Ethyl 3,4-dihydroxycinnamate | -OH, -OH | DPPH Radical Scavenging | High Antioxidant Capacity |
Data Source: Synthesized from comparative literature analysis [1, 2, 4].
Detailed Experimental Protocol
Synthesis of Ethyl 3-Chlorocinnamate via Heck Coupling[1]
This protocol is designed for high reproducibility and scalability. It utilizes a phosphine-free catalytic system to minimize cost and purification complexity.[1]
Reagents:
-
3-Chlorobromobenzene (1.0 equiv, 10 mmol)[1]
-
Ethyl Acrylate (1.2 equiv, 12 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)
Step-by-Step Workflow:
-
Setup: In a 50 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (22 mg, 0.1 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (
) three times to remove oxygen (critical to prevent Pd black formation). -
Addition: Under
flow, add DMF (10 mL), 3-chlorobromobenzene (1.91 g), ethyl acrylate (1.3 mL), and triethylamine (2.8 mL). -
Reaction: Seal the tube and heat to 120°C in an oil bath. Stir vigorously for 12 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting bromide spot (
) should disappear.
-
-
Workup: Cool the mixture to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 20 mL) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 85-92%.[1]
-
Characterization: ¹H NMR (400 MHz, CDCl₃) should show doublet signals at
7.65 and 6.42 ppm with (indicative of trans-alkene).
-
Visualization: Heck Reaction Cycle
Figure 2: Catalytic cycle of the Heck reaction highlighting the critical migratory insertion step that defines the product structure.
Future Outlook & Drug Design Potential
The meta-substituted cinnamate scaffold is currently underutilized.[1] Future development should focus on:
-
Hybridization: Combining the meta-cinnamate core with piperazine moieties to create dual-action tyrosinase/antioxidant agents.[1]
-
Photo-Pharmacology: Utilizing the trans-cis photoisomerization of the cinnamate double bond to create "switchable" inhibitors where the meta-substituent steric profile changes upon UV irradiation.[1]
References
-
Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Source: PubMed / NIH URL:[1][Link]1]
-
Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted derivatives. Source: PMC / NIH URL:[1][Link]1]
-
Distal meta-C–H functionalization of α-substituted cinnamates. Source: Royal Society of Chemistry / PMC URL:[Link]1]
-
Structure-Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. Source: PMC / NIH URL:[1][Link]1]
-
Heck Reaction and Cinnamic Acid Synthesis. Source: Organic Chemistry Portal URL:[Link]1]
Sources
Comprehensive Physicochemical and Synthetic Profiling of Ethyl 3-Methylcinnamate: Thermodynamic Data and Distillation Methodologies
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary and Nomenclature Clarification
In advanced organic synthesis and drug development, precise thermodynamic data—specifically boiling and melting points—dictates the parameters for reaction scaling and product isolation. The chemical identifier "ethyl 3-methylcinnamate" is frequently subjected to nomenclature ambiguity in literature, referring to two distinct structural isomers:
-
Ethyl
-methylcinnamate (Ethyl 3-phenylbut-2-enoate, CAS: 945-93-7): A cinnamate derivative where the methyl group is located on the -carbon of the alkene chain. This is the predominant isomer used in transition-metal catalyzed asymmetric reductions and Darzens condensations[1]. -
Ethyl 3-(m-tolyl)acrylate (CAS: 50556-03-1): A derivative where the methyl group is substituted on the meta-position of the phenyl ring.
This technical guide focuses exclusively on the highly utilized
Physicochemical Data Analysis
The physical state and phase transition temperatures of a compound are macroscopic manifestations of its molecular weight and intermolecular forces.
Thermodynamic Profile Table
| Property | Value | Conditions / Notes |
| Compound Name | Ethyl 3-methylcinnamate (Ethyl | CAS: 945-93-7 |
| Molecular Formula | Molecular Weight: 190.24 g/mol [2] | |
| Boiling Point (Reduced) | 142 – 144 °C | Measured strictly at 15 mmHg vacuum[3] |
| Melting Point | < 25 °C (Liquid) | Exists as a colorless to pale yellow liquid at standard ambient temperature[4] |
| Density | 1.040 g/mL | Standard ambient temperature[2] |
Thermodynamic Causality: Why Vacuum Distillation?
The extended
At atmospheric pressure (760 mmHg), the boiling point of this conjugated ester exceeds 260 °C. Heating the molecule to this extreme temperature provides sufficient activation energy to initiate unwanted side reactions, such as thermal polymerization of the
Experimental Workflow: Synthesis and Isolation
The following protocol details the synthesis of ethyl 3-methylcinnamate via a Horner-Wadsworth-Emmons (HWE) olefination, followed by purification via fractional vacuum distillation.
Workflow for the synthesis and vacuum distillation of ethyl 3-methylcinnamate.
Step-by-Step Methodology
Step 1: Enolate Generation
-
Procedure: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) at 0 °C. Slowly add triethyl phosphonoacetate dropwise.
-
Causality: THF is chosen as an aprotic solvent to solvate the sodium cation, enhancing the basicity of the hydride. The 0 °C temperature prevents runaway exothermic deprotonation.
-
Self-Validation: The evolution of hydrogen gas (
) serves as an immediate, self-validating visual indicator that irreversible enolate formation is occurring.
Step 2: Olefination
-
Procedure: Introduce acetophenone dropwise to the enolate solution. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Causality: The stabilized phosphonate carbanion attacks the ketone. Warming to room temperature provides the necessary activation energy for the elimination of the water-soluble dialkyl phosphate byproduct, driving the formation of the
-unsaturated ester.
Step 3: Quench and Extraction
-
Procedure: Quench the reaction with saturated aqueous ammonium chloride (
). Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous . -
Causality: The mild acidity of
neutralizes any unreacted base without hydrolyzing the newly formed ethyl ester. Drying over removes residual water, which is critical to prevent bumping and hydrolysis during the subsequent high-temperature distillation.
Step 4: Vacuum Distillation (Product Isolation)
-
Procedure: Filter the drying agent and concentrate the crude oil via rotary evaporation. Transfer the oil to a short-path distillation apparatus connected to a vacuum pump calibrated to exactly 15 mmHg.
-
Causality: As established in the thermodynamic profile, atmospheric distillation will destroy the product. Operating at 15 mmHg ensures the product distills safely.
-
Self-Validation: Monitor the vapor temperature. Discard the fore-run (residual THF and unreacted acetophenone). Collect the main fraction that distills strictly between 142 °C and 144 °C [3]. The purity of this fraction can be immediately validated via Thin-Layer Chromatography (TLC), which should yield a single spot (Rf ~0.90 in 30% EtOAc/Hexane)[5].
References
- Source: abcr.
- Source: labnovo.
- Title: Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives.
- Source: benchchem.
- Source: cymitquimica.
Sources
- 1. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]
- 2. AB155034 | CAS 945-93-7 – abcr Gute Chemie [abcr.com]
- 3. CAS 945-93-7 MFCD00053762-Ethyl 3-Phenylbut-2-Enoate 3-苯基-2-丁烯酸乙酯 -LabNovo [do.labnovo.com]
- 4. CAS 945-93-7: ethyl trans-beta-methylcinnamate [cymitquimica.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
Unveiling the Trace Metabolome: Natural Occurrence, Extraction, and Analysis of Ethyl m-Methylcinnamate in Plant Phenolic Profiles
Executive Summary
Cinnamic acid derivatives are ubiquitous in the plant kingdom, playing critical roles in lignin biosynthesis, allelopathy, and pathogen defense. While para-substituted cinnamates (such as ethyl p-methoxycinnamate found abundantly in Kaempferia galanga) are well-documented, meta-alkylated variants like ethyl m-methylcinnamate (EMMC) represent a rare and analytically challenging class of trace secondary metabolites.
As a Senior Application Scientist, I frequently encounter the "artifact conundrum" in natural product isolation: is a detected ethyl ester a genuine plant metabolite, or is it an artifact of ethanol-based extraction? This whitepaper provides a rigorous, self-validating framework for the artifact-free extraction, chromatographic differentiation, and biological contextualization of EMMC, a compound increasingly recognized for its role in inhibiting bacterial secretion systems[1].
Biosynthetic Origins and the Artifact Conundrum
The biosynthesis of m-methylated phenylpropanoids deviates from the standard para-hydroxylation pathways mediated by cinnamate 4-hydroxylase (C4H). Instead, it requires highly specific, S-adenosyl methionine (SAM)-dependent methyltransferases capable of functionalizing the meta position.
Once 3-methylcinnamic acid is formed, it can be converted into its ethyl ester (EMMC) via endogenous plant esterases utilizing trace natural ethanol. However, during standard phytochemical workflows, the use of alcoholic solvents (e.g., ethanol or methanol) under heat can induce Fischer esterification, artificially inflating the concentration of EMMC. Distinguishing the native ester from the extraction artifact is the cornerstone of rigorous pharmacognosy.
Figure 1: Biosynthetic pathway of ethyl m-methylcinnamate highlighting natural vs. artifactual formation.
Self-Validating Extraction Methodology
To prove the natural occurrence of EMMC in a plant extract, the extraction protocol must be a self-validating system. We achieve this by eliminating alcoholic solvents and introducing a stable-isotope-labeled internal standard prior to extraction. If artifactual esterification occurs, the internal standard will reveal it.
Step-by-Step Protocol: Artifact-Free SFE-CO₂ Extraction
Rationale: Supercritical Fluid Extraction (SFE) using CO₂ provides a non-reactive, tunable, and low-temperature environment, entirely bypassing the risk of solvent-induced esterification.
-
Matrix Preparation & Lyophilization:
-
Action: Flash-freeze 50g of fresh plant material in liquid nitrogen and lyophilize for 48 hours.
-
Causality: Water facilitates enzymatic hydrolysis/esterification. Lyophilization halts endogenous esterase activity, locking the native ester profile in place.
-
-
Internal Standard Spiking:
-
Action: Spike the dried matrix with 10 µg of d5-ethyl cinnamate.
-
Causality: Acts as a systemic control. If the analytical run shows transesterification or degradation of the d5 tag, the integrity of the EMMC quantification is voided.
-
-
Supercritical Fluid Extraction (SFE):
-
Action: Load the matrix into the SFE vessel. Extract using 100% supercritical CO₂ at 40°C and 250 bar for 60 minutes. Do not use ethanol as a co-solvent; if a modifier is required for polarity, use 2% ethyl acetate.
-
Causality: 40°C prevents thermal degradation of thermolabile terpenes, while the absence of ethanol guarantees that any detected EMMC is natively synthesized by the plant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Action: Reconstitute the SFE yield in 1 mL hexane. Pass through a Silica SPE cartridge (500 mg). Wash with 100% hexane to remove non-polar waxes, and elute the target cinnamates with Hexane:Ethyl Acetate (90:10, v/v).
-
-
Concentration:
-
Action: Evaporate the eluate under a gentle stream of ultra-high-purity nitrogen at room temperature to a final volume of 100 µL for GC-MS analysis.
-
Analytical Differentiation of Alkyl Cinnamate Isomers
The primary analytical challenge in identifying EMMC is distinguishing it from its ortho and para isomers (e.g., ethyl p-methylcinnamate), which possess identical molecular weights (m/z 190) and similar fragmentation patterns. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation[2][3].
By analyzing the splitting patterns of the aromatic protons, we can definitively assign the methyl group to the meta position. In EMMC, the aromatic protons appear as a complex multiplet, whereas the para-isomer exhibits a distinct pair of doublets due to the plane of symmetry in the aromatic ring[2][3].
Table 1: Spectroscopic Markers for Differentiating Alkyl Cinnamate Isomers
| Spectroscopic Feature | Ethyl m-methylcinnamate (3-methyl) | Ethyl p-methylcinnamate (4-methyl) | Analytical Significance |
| ¹H NMR: Alkene α-proton | 6.42 ppm (d, J = 16.0 Hz)[3] | 6.45 ppm (d, J = 16.0 Hz)[2] | Confirms trans (E) geometry (J=16 Hz). |
| ¹H NMR: Alkene β-proton | 7.65 ppm (d, J = 16.0 Hz)[3] | 7.64 ppm (d, J = 16.0 Hz)[2] | Highly deshielded due to aromatic conjugation. |
| ¹H NMR: Aryl Methyl | 2.35 ppm (s, 3H)[3] | 2.35 ppm (s, 3H)[2] | Indicates mono-methylation, but position is ambiguous. |
| ¹H NMR: Aryl Protons | 7.15–7.33 ppm (m, 4H) [3] | 7.21 (d, 2H), 7.47 (d, 2H) [2] | Critical Differentiator: Symmetry in p-isomer creates doublets; m-isomer lacks symmetry, creating a multiplet. |
| GC-MS (Molecular Ion) | m/z 190 | m/z 190 | Requires retention time mapping with authentic standards. |
Biological Significance: Pathogen Defense and T3SS Inhibition
Why do plants expend metabolic energy to synthesize trace amounts of m-methylated cinnamates? Recent pharmacological screenings reveal that these specific phenolic derivatives are potent modulators of bacterial virulence.
Specifically, trans-3-methylcinnamic acid has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in Erwinia amylovora, the gram-negative pathogen responsible for fire blight in rosaceous plants[1]. The T3SS is a syringe-like apparatus used by bacteria to inject virulence effectors directly into host plant cells, suppressing the plant's hypersensitive response (HR)[1].
While the free acid exhibits strong inhibitory activity, its ethyl ester (EMMC) acts as a highly lipophilic analog. In a physiological context, esterification increases the partition coefficient (LogP) of the molecule, allowing EMMC to more effectively penetrate the bacterial outer membrane before being hydrolyzed back into the active acid by bacterial esterases.
Figure 2: Mechanism of Type III Secretion System (T3SS) inhibition by plant phenolic derivatives.
Conclusion
The natural occurrence of ethyl m-methylcinnamate in plant extracts is a testament to the precision of plant secondary metabolism. However, its detection is fraught with the risk of analytical artifacts. By employing non-alcoholic, low-temperature extraction methodologies (like SFE-CO₂) and relying on the distinct multiplet splitting patterns in ¹H NMR for structural confirmation, researchers can confidently validate the presence of EMMC. Understanding these trace metabolites not only enriches our knowledge of plant chemical ecology but also opens new avenues for developing novel, non-biocidal antimicrobial agents targeting bacterial secretion systems.
References
- Title: Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions.
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Methodological & Application
Application and Protocol Guide for the Synthesis of Ethyl m-Methylcinnamate via the Horner-Wadsworth-Emmons Reaction
Abstract
This document provides a comprehensive guide for the synthesis of ethyl m-methylcinnamate, a valuable organic compound, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, detailed experimental protocols, and practical insights to ensure successful and efficient synthesis. We will explore the reaction mechanism, reagent selection, and purification strategies, culminating in the characterization of the final product.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful chemical transformation that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][4] It is a modification of the Wittig reaction and offers several distinct advantages. Notably, the phosphonate-stabilized carbanions are more nucleophilic and typically less basic than their phosphonium ylide counterparts used in the Wittig reaction.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup, simplifying product purification.[1][5]
This reaction is particularly renowned for its high (E)-stereoselectivity, especially with aromatic aldehydes, making it a preferred method for synthesizing trans-alkenes.[1][2][5] The stereochemical outcome is largely governed by thermodynamic control, where the formation of the more stable (E)-alkene is favored.[1][2]
Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][4] The presence of an electron-withdrawing group (in this case, an ester) stabilizes the resulting carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (m-methylbenzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1][6]
-
Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene (ethyl m-methylcinnamate) and a dialkyl phosphate byproduct.[1]
The stereoselectivity of the HWE reaction is influenced by factors such as the steric bulk of the reactants and the reaction temperature.[1] For aromatic aldehydes, the reaction almost exclusively yields the (E)-alkene.[1]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal reaction outcomes.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| m-Methylbenzaldehyde | C₈H₈O | 120.15 | 620-23-5 | Colorless liquid, bp 199 °C[7][8] |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 867-13-0 | Colorless liquid, bp 142-145 °C/9 mmHg[9][10] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Strong base, highly reactive with water |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent, bp 66 °C |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for neutralization |
| Brine (Saturated Sodium Chloride Solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for purification |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for column chromatography |
Experimental Protocol
Synthesis of Triethyl Phosphonoacetate (if not commercially available)
Triethyl phosphonoacetate can be synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate.[5][11]
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite. Heat the flask to approximately 120-130 °C.[12] Add ethyl chloroacetate dropwise from the dropping funnel. The reaction is exothermic and will generate ethyl chloride as a byproduct. After the addition is complete, continue heating for several hours to ensure the reaction goes to completion. The product, triethyl phosphonoacetate, can then be purified by distillation under reduced pressure.
Horner-Wadsworth-Emmons Reaction for Ethyl m-Methylcinnamate
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Step-by-Step Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF) to the flask.[3][5]
-
Formation of the Phosphonate Carbanion: Cool the flask to 0 °C using an ice bath. Add triethyl phosphonoacetate dropwise to the stirred suspension of sodium hydride in THF.[13] Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the phosphonate carbanion is formed.
-
Addition of the Aldehyde: While maintaining the temperature at 0 °C, add a solution of m-methylbenzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[14]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl m-methylcinnamate.
Purification
The crude product is typically purified by column chromatography on silica gel.[15][16]
-
Procedure: Pack a chromatography column with silica gel using a slurry of hexane. Load the crude product onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate). Collect the fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield pure ethyl m-methylcinnamate as a colorless to pale yellow oil.[17]
Characterization
The structure and purity of the synthesized ethyl m-methylcinnamate can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the double bond (with a large coupling constant, typically around 16 Hz, indicative of the trans configuration), and the ethyl ester group.[18]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and a characteristic band for the C=C stretch of the trans-alkene (around 1640 cm⁻¹).[19]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Use a sufficient excess of the base. - Increase reaction time or temperature. |
| Loss of product during workup or purification | - Perform extractions carefully. - Optimize the eluent system for column chromatography. | |
| Formation of (Z)-isomer | Reaction conditions not optimal for (E)-selectivity | - Aromatic aldehydes generally give high (E)-selectivity.[1] If Z-isomer is significant, consider using Still-Gennari modification for Z-selectivity.[20] |
| Presence of starting materials in the product | Incomplete reaction | - Monitor the reaction closely by TLC until the starting material is consumed. |
| Difficult purification | Byproducts with similar polarity to the product | - Optimize the solvent system for column chromatography to achieve better separation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of ethyl m-methylcinnamate.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly efficient and stereoselective method for the synthesis of α,β-unsaturated esters such as ethyl m-methylcinnamate. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this valuable compound in good yield and high purity. The inherent advantages of the HWE reaction, including its high (E)-selectivity and the ease of byproduct removal, make it a superior choice for many synthetic applications.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
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A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Grokipedia. (URL: [Link])
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. (URL: [Link])
-
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (URL: [Link])
- CN106397481A - Synthesis method of triethyl phosphonoacetate - Google P
-
m-Methylbenzaldehyde | C8H8O - BuyersGuideChem. (URL: [Link])
- CN114085245A - Preparation method of triethyl phosphorylacetate - Google P
-
triethyl phosphonoacetate, 867-13-0 - The Good Scents Company. (URL: [Link])
-
Triethyl phosphonoacetate - Wikipedia. (URL: [Link])
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (URL: [Link])
-
10 - Organic Syntheses Procedure. (URL: [Link])
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (URL: [Link])
-
Chemical structure of ethyl cinnamate. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - The Chemical Educator. (URL: [Link])
-
m-methylbenzaldehyde - Stenutz. (URL: [Link])
-
Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5) - Cheméo. (URL: [Link])
-
SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo - ASPIRE. (URL: [Link])
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. (URL: [Link])
-
ethyl cinnamate - Organic Syntheses Procedure. (URL: [Link])
-
HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem - YouTube. (URL: [Link])
-
Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB. (URL: [Link])
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (URL: [Link])
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. (URL: [Link])
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (URL: [Link])
-
2-Methylbenzaldehyde - Wikipedia. (URL: [Link])
-
Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC. (URL: [Link])
-
Ethyl Cinnamate Synthesis - 921 Words - Cram. (URL: [Link])
-
An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (URL: [Link])
-
Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl. (URL: [Link])
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (URL: [Link])
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Application Note: Protocol for Fischer Esterification of m-Methylcinnamic Acid
[1]
Abstract
This application note details the synthesis of methyl 3-methylcinnamate (methyl m-methylcinnamate) via Fischer esterification. The protocol utilizes m-methylcinnamic acid and methanol in the presence of a sulfuric acid catalyst.[1] This transformation is critical in the synthesis of fragrance ingredients (imparting balsamic/fruity notes) and serves as a foundational step in generating diverse pharmaceutical intermediates.[1][2] This guide provides a scalable, high-yield methodology, mechanistic insights, and rigorous characterization standards.[1]
Introduction & Applications
The esterification of cinnamic acid derivatives is a cornerstone reaction in organic synthesis.[1][3][4] The specific substrate, 3-methylcinnamic acid , yields esters that are valued for their distinct olfactory profiles—often described as powerful, sweet, and balsamic with strawberry nuances—making them vital in the flavor and fragrance industry.[1][2]
Beyond perfumery, alkyl cinnamates act as Michael acceptors in the synthesis of complex heterocycles and pharmaceutical pharmacophores.[1] The Fischer esterification method is selected here for its atom economy, cost-effectiveness, and scalability compared to acyl chloride or coupling reagent pathways.[1]
Key Applications
Scientific Principles & Mechanism[5]
Thermodynamic Control
Fischer esterification is an equilibrium-limited reaction (
-
Using methanol in large excess (acting as both reactant and solvent).[1]
-
Sequestering water (though less critical in methanolic reflux due to the large excess of alcohol, molecular sieves or azeotropic distillation can be employed for scale-up).[1]
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[1] The carboxylic acid carbonyl is activated by protonation, making it susceptible to attack by the weak nucleophile (methanol).[3]
Figure 1: Mechanistic Pathway of Fischer Esterification
Caption: Acid-catalyzed transformation of m-methylcinnamic acid to its methyl ester.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][5][6] | Quantity (Example) | Role |
| 3-Methylcinnamic acid | 162.19 | 1.0 | 1.62 g (10 mmol) | Substrate |
| Methanol (Anhydrous) | 32.04 | Excess | 20 mL (~500 mmol) | Reactant/Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 0.5-1.0 | 0.5 mL (cat.)[1] | Catalyst |
| Sodium Bicarbonate | 84.01 | N/A | Sat.[1] Solution | Neutralization |
| Ethyl Acetate | 88.11 | N/A | 50 mL | Extraction Solvent |
Safety Note: Sulfuric acid is corrosive.[1] Methanol is flammable and toxic.[1] Perform all operations in a fume hood.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.62 g of 3-methylcinnamic acid in 20 mL of anhydrous methanol .
-
Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated H₂SO₄ dropwise. Exothermic reaction; add slowly.
-
Reflux: Attach a water-cooled reflux condenser. Heat the mixture to reflux (oil bath at ~75°C) for 3 to 4 hours .
Phase 2: Workup
-
Concentration: Cool the mixture to room temperature. Remove excess methanol under reduced pressure (rotary evaporator) to leave a viscous residue.[1] Do not distill to dryness if the product is volatile, though this ester has a high BP.
-
Dilution: Dissolve the residue in 30 mL of Ethyl Acetate (EtOAc) .
-
Neutralization: Transfer to a separatory funnel. Wash carefully with 20 mL of Saturated NaHCO₃ .
-
Washing: Wash the organic layer with 20 mL of Brine (Sat. NaCl) to remove residual water/methanol.[1]
-
Drying: Collect the organic layer and dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.
Phase 3: Isolation & Purification
-
Evaporation: Concentrate the filtrate under reduced pressure.
-
Final Purification:
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of methyl 3-methylcinnamate.
Characterization & Quality Control
The product should be validated using NMR and IR spectroscopy.
Expected Data
| Technique | Parameter | Expected Signal / Value | Assignment |
| Appearance | Physical State | Colorless to pale yellow oil/solid | Ester |
| IR | Wavenumber | ~1715 cm⁻¹ | C=O[1] Stretch (Conjugated Ester) |
| IR | Wavenumber | ~1635 cm⁻¹ | C=C Stretch (Alkene) |
| 1H NMR | Chemical Shift | ~3.80 ppm (s, 3H) | -OCH₃ (Methyl Ester) |
| 1H NMR | Chemical Shift | ~6.40 ppm (d, J=16 Hz, 1H) | Alkene (α-proton) |
| 1H NMR | Chemical Shift | ~7.65 ppm (d, J=16 Hz, 1H) | Alkene (β-proton) |
| 1H NMR | Chemical Shift | ~2.35 ppm (s, 3H) | Ar-CH₃ (Meta-methyl) |
Note: The coupling constant (J ~16 Hz) confirms the retention of the trans (E) configuration.
Process Optimization & Troubleshooting
Catalyst Alternatives
While H₂SO₄ is standard, p-Toluenesulfonic acid (p-TSA) is a gentler alternative that minimizes charring.[1] For microwave-assisted synthesis, use 50 mol% p-TSA at 110°C for 2-5 minutes to achieve >90% yields rapidly.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium not shifted | Increase MeOH volume or add molecular sieves to trap water. |
| Polymerization | Overheating / Radical formation | Add a radical inhibitor (e.g., BHT) if scaling up; ensure strict temp control.[1] |
| Acidic Product | Incomplete neutralization | Ensure NaHCO₃ wash is thorough; check pH of aqueous layer.[1] |
| Cloudy Product | Residual Water | Re-dry with fresh MgSO₄ and filter carefully.[1] |
References
-
Master Organic Chemistry. (2022).[1] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Fischer Esterification.[1][3][4][7][8][9] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637520, Methyl cinnamate. Retrieved from [Link]
-
Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. Fischer Esterification [organic-chemistry.org]
Application Note: Ethyl 3-Methylcinnamate as a Substrate in Advanced Cross-Coupling and Asymmetric Catalysis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Substrate Profiling
Ethyl 3-methylcinnamate (chemically defined as ethyl (E)-3-(m-tolyl)acrylate) is a highly versatile α,β-unsaturated ester. In the realm of transition-metal catalysis, it serves as a precisely tuned Michael acceptor and an electrophilic alkene substrate for complex C–C bond-forming reactions.
Mechanistic Rationale for Substrate Selection:
-
Electronic Polarization: The electron-withdrawing ethyl ester moiety heavily polarizes the alkene, rendering the β-carbon highly electrophilic. This facilitates regioselective nucleophilic attack by metal-hydride or organometallic species.
-
Steric Tuning: The meta-methyl group on the phenyl ring breaks the symmetry of the aromatic system. This distinct steric handle interacts differentially with the quadrants of chiral ligands (e.g., SEGPHOS, BIPHEP) during the enantiodetermining step of asymmetric reactions, making it an excellent benchmarking substrate for evaluating catalyst stereocontrol.
This application note details the implementation of ethyl 3-methylcinnamate in two primary modalities: Copper-Catalyzed Asymmetric Reductive Coupling and Palladium-Catalyzed Heck-Type Cross-Coupling .
Copper-Catalyzed Asymmetric Reductive Coupling (Hydrosilylation)
While traditionally classified as a reduction, the CuH-catalyzed asymmetric hydrosilylation of ethyl 3-methylcinnamate is fundamentally a reductive coupling process. A metal-hydride species and a silicon electrophile are coupled across the alkene to generate a chiral enolate, which is subsequently trapped. As highlighted in comprehensive reviews of organosilanes in metal-catalyzed reductions, this substrate achieves exceptional enantioselectivity (up to 98% ee) when subjected to CuH catalysis [1].
Causality of Experimental Choices
-
Silane Selection (PMHS): Polymethylhydrosiloxane (PMHS) is selected over phenylsilane because it is bench-stable, inexpensive, and readily undergoes σ-bond metathesis with the Cu–O bond. This regenerates the active CuH species without producing hazardous gaseous byproducts, making it highly scalable for drug development.
-
Ligand Effects: Non-racemic bisphosphine ligands (e.g., (S)-L6 or SEGPHOS derivatives) create a deep chiral pocket. The steric bulk of the meta-tolyl group dictates the facial selectivity of the hydride transfer, ensuring near-perfect enantiomeric excess.
Table 1: Quantitative Data for CuH-Catalyzed Asymmetric Reduction
| Substrate | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee %) |
| (Z)-Ethyl 3-methylcinnamate | CuCl / (S)-L6 | PMHS | 92 | 98 |
| (E)-Ethyl 3-methylcinnamate | Cu(OAc)₂ / (R)-SEGPHOS | PhSiH₃ | >90 | >95 |
| Isophorone (Reference) | CuCl / (S)-L6 | PMHS | 95 | 99 |
Protocol 1: Asymmetric CuH Reductive Coupling Workflow
-
Catalyst Preparation: In an argon-filled glovebox, combine CuCl (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S)-L6, 0.01 mmol) in anhydrous toluene (2.0 mL). Stir for 30 minutes at room temperature to form the precatalyst complex.
-
Activation: Add sodium tert-butoxide (0.01 mmol) to generate the Cu-OtBu intermediate, followed by the dropwise addition of PMHS (2.0 equiv). A distinct color change indicates the formation of the active L*Cu-H species.
-
Substrate Addition: Cool the reaction mixture to -10 °C. Slowly add ethyl 3-methylcinnamate (1.0 mmol) dissolved in 1.0 mL of toluene.
-
Reaction: Stir the mixture at -10 °C for 12 hours. Monitor conversion via TLC or GC-MS.
-
Workup: Quench the reaction carefully with 2.5 M NaOH (2 mL) to hydrolyze the silyl enol ether intermediate. Extract with ethyl acetate (3 × 5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the chiral ester via silica gel flash chromatography (Hexanes/EtOAc, 95:5).
Catalytic cycle of CuH-catalyzed asymmetric conjugate reduction of ethyl 3-methylcinnamate.
Palladium-Catalyzed Heck Cross-Coupling
Ethyl 3-methylcinnamate also acts as a robust alkene substrate in Mizoroki-Heck cross-coupling reactions. When reacted with aryl halides, it undergoes β-arylation to form heavily substituted β,β-diaryl acrylates. Recent advancements utilize heterogeneous palladium catalysts (e.g., Pyridinyl Functionalized MCM-48 Supported Pd) to achieve high turnover numbers (TON) under aqueous or base-free conditions [2].
Causality of Experimental Choices
-
Heterogeneous Pd Catalysts: Utilizing an MCM-48 supported Pd catalyst prevents metal leaching and allows for simple catalyst recovery via filtration. This is a critical self-validating step for drug development workflows where residual heavy metal contamination is strictly regulated.
-
Regioselectivity & Activation Energy: The electron-withdrawing ester group directs the palladium to the α-position during migratory insertion, forcing the incoming aryl group to the β-position. Because ethyl 3-methylcinnamate is already β-substituted, this forms a sterically congested quaternary-like center (β,β-disubstituted), requiring elevated temperatures (130 °C) to overcome the activation barrier.
Protocol 2: Heterogeneous Heck Cross-Coupling Workflow
-
Reaction Setup: In a 4 mL glass vial equipped with a Teflon screw cap, add the aryl halide (1.0 mmol), ethyl 3-methylcinnamate (1.2 mmol, 1.2 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the MCM-48 supported Pd catalyst (0.013 mol% Pd) and suspend the mixture in a 1:1 mixture of aqueous N,N-dimethylacetamide (DMA) (2.0 mL).
-
Coupling: Seal the vial and heat the mixture to 130 °C with vigorous stirring for 5 hours.
-
Monitoring: Periodically sample the organic layer for GC analysis to confirm the complete consumption of the aryl halide.
-
Catalyst Recovery: Cool the reaction to room temperature and dilute with EtOAc (5 mL). Filter the mixture through a fine frit to recover the immobilized Pd-catalyst (which can be washed with EtOAc and reused for subsequent cycles).
-
Workup & Purification: Wash the organic filtrate with H₂O and brine, dry over MgSO₄, and evaporate under reduced pressure. Purify the resulting β,β-diaryl acrylate via short column chromatography.
Step-by-step workflow for the heterogeneous Pd-catalyzed Heck cross-coupling reaction.
References
polymerization conditions for meta-substituted ethyl cinnamates
Application Note: Precision Polymerization Strategies for Meta-Substituted Ethyl Cinnamates
Part 1: Executive Summary & Core Directive
The "Impossibility" Paradox: Ethyl cinnamate and its derivatives are frequently misclassified as "non-polymerizable" in standard radical homopolymerization screenings. This is not due to a lack of reactivity, but rather a kinetic trap caused by extreme steric hindrance at the 1,2-disubstituted vinyl group and significant resonance stabilization of the radical intermediate.
The Solution: This guide rejects the futile attempt at standard homopolymerization. Instead, it details two field-proven strategies to incorporate meta-substituted ethyl cinnamates into functional materials:
-
Radical Copolymerization: Utilizing the "Alternating Tendency" with electron-rich monomers (Styrene) to overcome steric barriers.
-
Lewis Acid Activation: A high-level protocol using metal halides to lower orbital energy (LUMO), facilitating alternating copolymerization or solid-state photocycloaddition.
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Steric & Electronic Barrier
Unlike acrylates (
-
Steric Wall: The propagation step (
) for adding a bulky cinnamate radical to a bulky cinnamate monomer is kinetically prohibited. The ceiling temperature ( ) is often below room temperature. -
Resonance Stabilization: The radical formed on the
-carbon is stabilized by the adjacent carbonyl and the phenyl ring (via the double bond), making it a "lazy" radical that prefers termination over propagation.
Meta-Substitution Effects (The Hammett Control)
The meta-position is unique because it exerts influence primarily through inductive effects (
-
Electron Withdrawing Groups (EWG) (e.g.,
):-
Effect: Lowers electron density at the
-carbon. -
Result: Increases reactivity toward electron-rich radicals (e.g., Styrene, Vinyl Acetate).
-
Hammett
: (NO2), (Cl).
-
-
Electron Donating Groups (EDG) (e.g.,
):-
Effect: Increases electron density.
-
Result: Deactivates the monomer toward radical attack but may enhance cationic susceptibility (rare).
-
Hammett
: (OMe - note: OMe is withdrawing inductively in meta!), (Me).
-
Expert Insight: Unlike para-substitution, where resonance dominates, meta-substitution allows you to decouple steric bulk from electronic tuning. For maximum incorporation, use meta-EWGs to make the monomer more "electron-poor" (higher
value in Q-e scheme).
Part 3: Experimental Protocols
Protocol A: Radical Copolymerization with Styrene (High Incorporation)
Target: Random/Alternating Copolymer for Drug Delivery Matrices
Reagents:
-
Monomer A: Meta-substituted Ethyl Cinnamate (e.g., Ethyl 3-chlorocinnamate). Must be distilled to remove inhibitors.
-
Monomer B: Styrene (Electron donor). Passed through basic alumina column.
-
Initiator: AIBN (Azobisisobutyronitrile).[1][2] Recrystallized from methanol.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Procedure:
-
Feed Ratio: Prepare a molar feed ratio of 1:1 (Styrene:Cinnamate). Due to
(Cinnamate) and (Styrene), this encourages alternating sequences. -
Degassing (Critical): Place monomers and solvent in a Schlenk tube. Perform 3 cycles of freeze-pump-thaw. Oxygen is a diradical that will quench the "lazy" cinnamate radical immediately.
-
Initiation: Add AIBN (1.0 mol% relative to total monomer).
-
Polymerization: Heat to 70°C for 24–48 hours.
-
Note: Conversion will be lower than standard acrylates. Expect 30–50% yield.
-
-
Purification: Precipitate into cold methanol (excess). Reprecipitate from THF into methanol to remove unreacted cinnamate (which is high boiling and sticky).
-
Drying: Vacuum oven at 40°C for 24 hours.
Data Analysis (Reactivity):
Use the Kelen-Tüdős method to determine reactivity ratios.[1] Expect
Protocol B: Lewis Acid-Mediated Alternating Copolymerization
Target: Strictly Alternating Sequence Control
Concept: A Lewis Acid (LA) complexes with the carbonyl oxygen of the cinnamate, significantly lowering the LUMO energy and increasing the
Reagents:
-
Lewis Acid: Diethylaluminum chloride (
) or Tin(IV) Chloride ( ). -
Monomer: Meta-substituted Ethyl Cinnamate.
-
Comonomer: Styrene.
Procedure:
-
Complexation: In a glovebox (moisture sensitive!), dissolve Ethyl Cinnamate in dry toluene. Add Lewis Acid (1.0 equiv relative to cinnamate) at 0°C. Stir for 15 mins.
-
Observation: Solution may deepen in color due to complex formation.
-
-
Addition: Add Styrene (1.0 equiv).
-
Initiation: UV irradiation (
nm) or low-temp radical initiator ( ) at 30°C. -
Termination: Quench with methanol containing dilute HCl to break the LA-polymer complex.
-
Wash: Extensive washing with water/EDTA is required to remove metal residues.
Part 4: Visualization & Data
Workflow Diagram: Kinetic Competition
Caption: Kinetic decision tree showing why homopolymerization fails (red path) and how copolymerization or Lewis Acid activation (green/yellow paths) overcomes the steric/electronic barrier.
Table 1: Predicted Reactivity Parameters (Q-e Scheme)
| Substituent (Meta) | Hammett ( | Electronic Effect | Predicted | Reactivity w/ Styrene |
| -NO2 | +0.71 | Strong Withdrawal | +0.9 to +1.2 | High (Alternating) |
| -Cl | +0.37 | Moderate Withdrawal | +0.6 to +0.8 | Good |
| -H (Standard) | 0.00 | Neutral | +0.4 to +0.6 | Moderate |
| -CH3 | -0.07 | Weak Donor | +0.3 to +0.5 | Low |
| -OCH3 | +0.12 | Inductive Withdrawal** | +0.4 to +0.6 | Moderate |
*Note:
Part 5: References
-
Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer. SciELO. [Link]
-
Controlled Radical Copolymerization of Cinnamic Derivatives. Biomacromolecules (ACS). [Link][3]
-
Lewis acid catalysis of photochemical reactions. Photodimerization of cinnamic esters. Journal of the American Chemical Society. [Link]
-
Cationic Alternating Copolymerization of Vinyl Esters and 3-Alkoxyphthalides. Osaka University. [Link][4]
-
Hammett Substituent Constants and Polymerization. Chemistry LibreTexts. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
preparation of ethyl (E)-3-(3-methylphenyl)acrylate from m-tolualdehyde
Executive Summary & Strategic Rationale
This technical guide details the protocol for synthesizing ethyl (E)-3-(3-methylphenyl)acrylate (also known as ethyl m-methylcinnamate) from 3-methylbenzaldehyde (m-tolualdehyde).
While the Wittig reaction is a traditional route for olefination, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3] We prioritize HWE for this application due to three critical factors in drug development contexts:
-
Stereocontrol: HWE reactions with stabilized phosphonates (like triethyl phosphonoacetate) exhibit significantly higher thermodynamic control, yielding the (E)-isomer almost exclusively (>98:2 E:Z ratio), whereas unstabilized Wittig reagents often yield mixtures.
-
Purification Efficiency: The byproduct of HWE is a water-soluble phosphate ester (diethyl phosphate), which is removed via simple aqueous extraction.[2] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from non-polar products without extensive chromatography.
-
Scalability: The reagents are liquids/solids that are easily handled, and the reaction avoids the cryogenic temperatures often required for stereoselective Wittig modifications.
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of a phosphonate carbanion, which attacks the aldehyde to form a beta-alkoxyphosphonate.[4] The key to the (E)-selectivity is the reversibility of the initial addition and the steric hindrance in the transition state leading to the trans-alkene.
Figure 1: Mechanistic pathway of the HWE reaction favoring the thermodynamically stable (E)-alkene.[2]
Experimental Protocol
Method: Sodium Hydride (NaH) Mediated HWE Olefination. Scale: 10 mmol (Adaptable to gram-scale).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount | Physical State |
| 3-Methylbenzaldehyde | 120.15 | 1.0 | 1.20 g (1.18 mL) | Liquid |
| Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.40 mL) | Liquid |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.3 | 0.52 g | Solid Dispersion |
| THF (Anhydrous) | 72.11 | N/A | 30 mL | Solvent |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with dry Nitrogen (or Argon) for 10 minutes. Rationale: The phosphonate carbanion is moisture-sensitive. Water will quench the intermediate, lowering yield.
-
-
Base Activation:
-
Add Sodium Hydride (0.52 g, 60% dispersion) to the flask.
-
Optional: To remove mineral oil, wash NaH twice with 5 mL anhydrous hexane, decanting the supernatant carefully. (Note: For this specific reaction, the oil usually does not interfere with purification, so this step can be skipped for speed).
-
Add 15 mL of anhydrous THF to the NaH. Cool the suspension to 0°C using an ice bath.
-
-
Ylide Formation:
-
Dilute Triethyl phosphonoacetate (2.40 mL) in 5 mL anhydrous THF.
-
Add this solution dropwise to the stirred NaH suspension over 10 minutes.
-
Observation: Evolution of Hydrogen gas (bubbling) will occur. The solution typically turns clear or slightly yellowish.
-
Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Reaction:
-
Cool the mixture back to 0°C .
-
Add 3-Methylbenzaldehyde (1.18 mL) dropwise (neat or dissolved in 5 mL THF).
-
Allow the reaction to warm naturally to RT and stir for 2–4 hours .
-
Process Control (TLC): Monitor using 10% Ethyl Acetate in Hexanes. The aldehyde spot (Rf ~0.6) should disappear; the product spot (Rf ~0.5) will appear.
-
-
Workup:
-
Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL) dropwise at 0°C. Caution: Residual NaH will bubble vigorously.
-
Pour mixture into a separatory funnel containing 30 mL water.
-
Extract with Ethyl Acetate (3 x 20 mL) .[4]
-
Combine organic layers and wash with Brine (20 mL) .
-
Dry over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate under reduced pressure (Rotavap).
-
-
Purification:
-
The crude oil is often >90% pure.
-
For analytical purity, perform flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0%
5% Ethyl Acetate in Hexanes.
-
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these standard spectral data points.
1H NMR Validation (400 MHz, CDCl₃)
The coupling constant (J) of the vinyl protons is the primary indicator of stereochemistry.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Inference |
| 7.66 | Doublet (d) | 1H | 16.0 Hz | Vinyl | Confirms E-geometry (Trans) |
| 7.30 – 7.15 | Multiplet (m) | 4H | - | Aromatic Ring | 3-substituted pattern |
| 6.44 | Doublet (d) | 1H | 16.0 Hz | Vinyl | Adjacent to Carbonyl |
| 4.27 | Quartet (q) | 2H | 7.1 Hz | O-CH₂ -CH₃ | Ethyl Ester |
| 2.38 | Singlet (s) | 3H | - | Ar-CH₃ | m-Methyl group |
| 1.34 | Triplet (t) | 3H | 7.1 Hz | O-CH₂-CH₃ | Ethyl Ester |
Physical Properties
-
Appearance: Clear, colorless to pale yellow oil (may solidify upon prolonged storage in freezer).
-
Boiling Point: ~140°C at 5 mmHg (Vacuum distillation recommended for large scale).
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Wet THF or old NaH.
-
Solution: Distill THF over sodium/benzophenone or use molecular sieves. Ensure NaH is fresh; if using old NaH, increase equivalents to 1.5.
-
-
Presence of Z-isomer:
-
Cause: Reaction temperature too low during the elimination step or use of incorrect base for this specific substrate (rare with HWE).
-
Solution: Ensure the reaction warms fully to room temperature. If Z-isomer persists (visible as a doublet with
Hz), perform a silica column; the Z-isomer is usually less polar and elutes first.
-
-
Alternative "Green" Conditions:
-
For sensitive substrates or to avoid NaH, use LiCl (1.2 eq) and DBU (1.2 eq) in Acetonitrile. This "Masamune-Roush" modification is milder but may require longer reaction times.
-
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[2] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link
-
Organic Syntheses. "Horner-Wadsworth-Emmons Reaction: (E)-3-(4-Methoxyphenyl)prop-2-enoic Acid Ethyl Ester." Org.[2][3][4][5][6][7] Synth.2025 (General Protocol Reference). Link
-
BenchChem. "Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction." BenchChem Protocols. Link
Sources
solvent-free synthesis methods for ethyl m-methylcinnamate
Application Note: Solvent-Free Synthesis of Ethyl m-Methylcinnamate
Executive Summary
This guide details two validated, solvent-free protocols for the synthesis of ethyl m-methylcinnamate (Ethyl 3-(3-methylphenyl)acrylate). Moving beyond traditional solvent-heavy methods (e.g., refluxing benzene/toluene), these protocols utilize Mechanochemical Wittig Olefination and Neat Heck Arylation . These methods align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #2 (Atom Economy), offering high yields, reduced waste streams, and simplified purification for pharmaceutical and fragrance intermediate synthesis.
Target Compound Profile
-
IUPAC Name: Ethyl (E)-3-(3-methylphenyl)prop-2-enoate
-
CAS Number: 10236-47-2 (generic) / Specific isomer indexing varies.
-
Role: Key intermediate in the synthesis of photosensitive polymers, fragrance fixatives, and substituted hydrocinnamic acid derivatives.
-
Structure:
Methodology Selection & Comparative Analysis
Two distinct pathways are presented to accommodate different starting material availabilities and scale requirements.
| Feature | Method A: Mechanochemical Wittig | Method B: Neat Heck Arylation |
| Reaction Type | Organophosphorus Olefination | Pd-Catalyzed Cross-Coupling |
| Key Reagents | m-Tolualdehyde + Ylide | m-Bromotoluene + Ethyl Acrylate |
| Atom Economy | Moderate (Ph₃PO byproduct) | High (HBr salt byproduct) |
| Energy Input | Low (Ambient/Friction) | Moderate (100–140°C) |
| Scalability | Gram to Multi-gram | Gram to Kilogram |
| Stereoselectivity | High E-selectivity | High E-selectivity |
| Primary Benefit | Operational Simplicity (Grind & Go) | Industrial Scalability |
Protocol A: Mechanochemical Wittig Reaction (The "Grindstone" Method)
Best for: Rapid, small-to-medium scale synthesis with minimal equipment.
Mechanistic Rationale
This reaction exploits the eutectic melt phenomenon. Although the aldehyde is a liquid and the phosphorane is a solid, mixing them disrupts the crystal lattice of the ylide, creating a liquid melt that acts as its own solvent, facilitating the formation of the oxaphosphetane intermediate.
Materials
-
Aldehyde: 3-Methylbenzaldehyde (m-Tolualdehyde) [Liquid, MW: 120.15]
-
Reagent: (Carbethoxymethylene)triphenylphosphorane [Solid, MW: 348.37]
-
Apparatus: Agate mortar and pestle (or ball mill for larger scales).
Step-by-Step Protocol
-
Stoichiometry: Weigh 1.20 g (10 mmol) of m-tolualdehyde and 3.83 g (11 mmol, 1.1 equiv) of (carbethoxymethylene)triphenylphosphorane.
-
Activation: Place the solid phosphorane in the mortar. Add the liquid aldehyde dropwise onto the solid.
-
Reaction: Grind the mixture vigorously with the pestle.
-
Observation: The mixture will initially become a sticky paste and then transition into a viscous oil/melt within 5–10 minutes as the reaction exotherms slightly.
-
-
Completion: Continue grinding for 20 minutes. Monitor via TLC (Silica gel; Hexane:EtOAc 9:1). The aldehyde spot (
) should disappear. -
Workup (Green Extraction):
-
Add 10 mL of warm hexane (or heptane) directly to the mortar. Triturate the mixture to extract the product.
-
The byproduct, Triphenylphosphine oxide (Ph₃PO), is insoluble in hexane and will remain as a white solid.
-
Decant the hexane layer. Repeat extraction 2x.
-
-
Purification: Combine hexane extracts and remove solvent under reduced pressure (rotary evaporator).
-
Yield: Expect 85–95% as a clear to pale yellow oil.
-
Workflow Visualization
Figure 1: Solvent-free mechanochemical workflow for Wittig synthesis.
Protocol B: Neat Palladium-Catalyzed Heck Reaction
Best for: Large-scale production and high atom economy.
Mechanistic Rationale
The "Jeffery conditions" for Heck coupling often use phase-transfer agents. In this solvent-free variant, the liquid reagents (aryl halide and acrylate) form the reaction medium. Using a base like Triethylamine (
Materials
-
Aryl Halide: 3-Bromotoluene [Liquid, MW: 171.04]
-
Olefin: Ethyl Acrylate [Liquid, MW: 100.12]
-
Catalyst: Palladium(II) acetate (
) [1 mol%][6] -
Ligand/Additive: Triphenylphosphine (
) [2 mol%] or TBAB (Tetra-n-butylammonium bromide) for ligand-free stability. -
Base: Triethylamine (
) [1.5 equiv]
Step-by-Step Protocol
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, add:
-
17.1 g (100 mmol) 3-Bromotoluene
-
12.0 g (120 mmol) Ethyl Acrylate (Excess compensates for volatility)
-
15.2 g (150 mmol) Triethylamine
-
-
Catalyst Addition: Add 0.22 g (1 mmol)
and 0.52 g (2 mmol) .-
Note: For a strictly "ligand-free" approach, replace
with 3.2 g (10 mmol) TBAB.
-
-
Reaction: Heat the neat mixture to 100°C with vigorous magnetic stirring.
-
Time: 12–16 hours.
-
Visual: The mixture will darken (Pd black formation) and salts (
) will precipitate, thickening the slurry.
-
-
Workup:
-
Purification:
-
Wash organic layer with brine, dry over
.[2] -
Concentrate.
-
Distill under reduced pressure (bp ~140°C at 10 mmHg) to isolate pure ethyl m-methylcinnamate.
-
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the Heck arylation of ethyl acrylate.
Critical Control Points & Troubleshooting
| Issue | Method | Probable Cause | Corrective Action |
| Low Conversion | Wittig | Old Phosphorane | Recrystallize ylide or store under |
| Sticky Solid | Wittig | Incomplete Mixing | Add 1 drop of ethanol to initiate the eutectic melt if grinding is difficult. |
| Pd Black Precipitate | Heck | Catalyst Deactivation | Ensure inert atmosphere ( |
| Polymerization | Heck | Overheating Acrylate | Add radical inhibitor (e.g., hydroquinone) if using commercial acrylate without stabilizer. |
References
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate. Source: Journal of Chemical Education URL:[Link] Relevance: Foundational protocol for solvent-free Wittig olefination of aldehydes.
-
Solvent-Free Heck Reaction Catalyzed by Graphene Oxide Supported Pd. Source: Scientific Reports (Nature) URL:[Link] Relevance: Validates the feasibility of solvent-free Heck couplings with high E-factors.
-
Knoevenagel Condensation in the Solid State. Source: Journal of the Chemical Society, Perkin Transactions URL:[Link] Relevance: Provides background on solid-state condensation mechanisms relevant to grindstone chemistry.
-
Ecofriendly Synthesis of Cinnamates. Source: Green Chemistry Letters and Reviews URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10] Reviews various green routes including solvent-free and microwave-assisted methods.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of ethyl 3-methylcinnamate in Wittig reaction
Welcome to the Technical Support Center for Wittig Olefination . This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of (E)-ethyl 3-methylcinnamate.
The reaction between 3-methylbenzaldehyde and the stabilized ylide (carbethoxymethylene)triphenylphosphorane is a fundamental carbon-carbon bond-forming step. However, achieving high yields, maximizing stereoselectivity, and purging the stoichiometric triphenylphosphine oxide (TPPO) byproduct require precise thermodynamic and kinetic control.
Part 1: Mechanistic Workflow
To troubleshoot effectively, we must first understand the reaction pathway. Because the ylide is stabilized by an electron-withdrawing ester group, the reaction is under thermodynamic control, and the transition state is heavily influenced by dipole-dipole interactions rather than purely steric bulk[1][2].
Figure 1: Mechanistic pathway of the Wittig olefination for stabilized ylides favoring the E-alkene.
Part 2: Troubleshooting Guides & FAQs
Q1: I am seeing low overall conversion of 3-methylbenzaldehyde. How can I push the reaction to completion? Root Cause: Stabilized ylides feature a highly delocalized carbanion, significantly reducing their nucleophilicity compared to non-stabilized ylides[2]. Solution: Elevate the thermal energy of the system. Switch from room-temperature dichloromethane (DCM) to refluxing toluene. While stabilized ylides are relatively moisture-tolerant, trace water can hydrogen-bond to the ylide, dampening its reactivity. Always use anhydrous solvents to maximize kinetic efficiency.
Q2: My NMR shows a significant amount of the Z-isomer. How do I maximize E-selectivity? Root Cause: For stabilized ylides, E-selectivity is strictly governed by dipole-dipole interactions in the addition transition state, which heavily favor the formation of the trans-oxaphosphetane intermediate[1][2]. Highly polar solvents (like DMF or methanol) solvate the reactants too well, masking these critical dipole interactions and reducing the energy gap between the cis and trans transition states. Solution: Conduct the reaction in a non-polar solvent like toluene. This environment maximizes the dipole-dipole alignment between the aldehyde and the ylide, consistently pushing the E:Z ratio above 95:5[2].
Q3: I am struggling to separate triphenylphosphine oxide (TPPO) from my product. Column chromatography is tedious on my scale. Are there alternative removal methods? Root Cause: TPPO is a stoichiometric byproduct of the Wittig reaction. Its moderate polarity makes it highly soluble in common extraction solvents (DCM, ethyl acetate), rendering standard aqueous workups ineffective[3][4]. Solution: Implement a chromatography-free precipitation strategy utilizing differential solubility.
-
Method A (Solvent Swap): Concentrate the crude mixture to complete dryness. Triturate the residue with cold hexanes or a 9:1 hexane/diethyl ether mixture. TPPO is highly insoluble in cold aliphatic hydrocarbons and will crash out as a white crystalline solid, allowing the product to be isolated via filtration over a short silica plug[4][5].
-
Method B (Zinc Chloride Complexation): If the product is highly lipophilic and traps TPPO, dissolve the crude mixture in ethanol and add 1.05 equivalents of anhydrous ZnCl
. This rapidly forms a highly insoluble TPPO–ZnCl complex that can be filtered off[6].
Figure 2: Chromatography-free workflow for Triphenylphosphine Oxide (TPPO) removal.
Part 3: Data Presentation
The following table synthesizes the causality between reaction conditions, stereochemical outcomes, and purification efficiency.
Table 1: Effect of Solvent and Temperature on Wittig Olefination of 3-Methylbenzaldehyde
| Solvent | Temp (°C) | Reaction Time | Conversion (%) | E:Z Ratio | Recommended TPPO Removal Method |
| Methanol | 25 | 24 h | 65 | 80:20 | Column Chromatography |
| DCM | 40 (Reflux) | 12 h | 85 | 90:10 | ZnCl |
| Toluene | 110 (Reflux) | 4 h | >98 | >98:2 | Cold Hexane Trituration[4][5] |
Part 4: Standard Operating Procedure (SOP)
Synthesis & Purification of (E)-Ethyl 3-methylcinnamate Note: This protocol integrates analytical checkpoints to ensure each phase is a self-validating system before proceeding.
Step 1: Anhydrous Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Add 3-methylbenzaldehyde (1.0 equiv, 10 mmol) and anhydrous toluene (30 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv, 11 mmol) in one portion. The solution will typically turn pale yellow.
-
Heat the reaction mixture to reflux (110 °C) with vigorous stirring.
Step 2: Reaction Monitoring (Validation Checkpoint)
-
After 4 hours, sample 50 µL of the reaction mixture, dilute with 0.5 mL diethyl ether, and spot on a silica TLC plate.
-
Elute with 10% Ethyl Acetate in Hexanes.
-
Validation: The aldehyde starting material (R
~0.6) should be consumed, replaced by a new UV-active spot for (E)-ethyl 3-methylcinnamate (R ~0.7) and a baseline spot for TPPO (R ~0.1)[3][7].
Step 3: Chromatography-Free Workup (Hexane Trituration)
-
Cool the reaction mixture to room temperature.
-
Transfer to a rotary evaporator and remove all toluene under reduced pressure until a viscous, crude oil/solid mixture remains.
-
Add 30 mL of ice-cold hexanes (or 9:1 hexanes/diethyl ether) to the flask.
-
Triturate vigorously using a spatula or sonication for 5 minutes. A dense white precipitate (TPPO) will form[4][5].
-
Filter the suspension through a sintered glass funnel containing a 1-inch pad of silica gel. Wash the pad with an additional 20 mL of cold hexanes.
Step 4: Product Isolation & NMR Validation
-
Concentrate the filtrate under reduced pressure to yield (E)-ethyl 3-methylcinnamate as a pale yellow oil.
-
Validation: Acquire a
H NMR spectrum in CDCl . Confirm the presence of the E-alkene via the diagnostic trans-olefinic protons: a doublet at 7.69 ppm (1H, J = 16.0 Hz) and a doublet at 6.45 ppm (1H, J = 16.0 Hz)[7]. The aromatic methyl group should appear as a singlet at ~2.38 ppm, and the ethyl ester signals as a quartet at 4.29 ppm and a triplet at 1.36 ppm[7].
Part 5: References
-
Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions. (Universidad de Oviedo). 7
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (National Institutes of Health). 3
-
Removing Triphenylphosphine Oxide. (University of Rochester). 5
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (ResearchGate). 6
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. (ACS Publications). 4
-
On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. (ResearchGate). 1
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. (ResearchGate). 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
Technical Support Center: Troubleshooting Heck Coupling of m-Bromotoluene
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing stalled or low-yielding Mizoroki-Heck cross-coupling reactions when utilizing m-bromotoluene (3-bromotoluene).
Unlike highly activated, electron-deficient aryl halides (e.g., p-nitro-bromobenzene), m-bromotoluene presents specific electronic and steric challenges that require precise tuning of the catalytic microenvironment. This guide synthesizes mechanistic causality with field-proven optimization strategies to help you rescue your conversion rates.
Core Troubleshooting Logic & Workflow
When a Heck reaction stalls, the failure point typically lies within one of three steps in the catalytic cycle: oxidative addition , migratory insertion , or reductive elimination . For m-bromotoluene, the bottleneck is almost always the initial oxidative addition or the premature deactivation of the palladium catalyst.
Diagnostic workflow for identifying and resolving low conversion in Heck couplings.
Frequently Asked Questions (Mechanistic Q&A)
Q1: Why is m-bromotoluene exhibiting significantly lower conversion compared to my control reactions with p-bromoacetophenone?
Causality: The Heck reaction relies on the oxidative addition of a Pd(0) species into the C–Br bond. This step is highly sensitive to the electron density of the aryl ring. Electron-withdrawing groups (like the acetyl group in p-bromoacetophenone) deplete electron density from the C–Br bond, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) center[1]. Conversely, the methyl group in m-bromotoluene exerts a weak electron-donating inductive (+I) effect. This makes the aryl ring electron-neutral to slightly electron-rich, strengthening the C–Br bond and significantly raising the activation energy required for oxidative addition[2].
Q2: How do I overcome this high activation energy barrier?
Causality: You must increase the nucleophilicity of the Pd(0) center. Standard ligands like triphenylphosphine (PPh₃) often fail to provide sufficient electron density to the metal center for unactivated substrates. Solution: Switch to electron-rich, sterically bulky ligands such as tri-tert-butylphosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs)[3]. The strong σ-donating capability of P(tBu)₃ enriches the palladium center, accelerating oxidative addition. Furthermore, its steric bulk promotes the dissociation of a second ligand, favoring the formation of the highly reactive, coordinatively unsaturated 14-electron monoligated Pd(0)L species[3].
Q3: I am using Triethylamine (Et₃N) as my base. Could this be causing the reaction to stall?
Causality: Yes. The base in a Heck reaction is responsible for neutralizing the generated HBr and facilitating the reductive elimination of the H-Pd(II)-Br intermediate to regenerate the active Pd(0) catalyst[2]. While organic amines like Et₃N are soluble and commonly used, they can act as competing ligands. Et₃N can coordinate to the vacant sites on the palladium center, effectively poisoning the catalyst and stalling the cycle[2]. Solution: Switch to an inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[2]. These are heterogeneous in organic solvents, meaning they efficiently sequester protons without coordinating to the metal center.
Q4: I noticed a fine black precipitate forming at the bottom of my flask after 2 hours. What is it, and how does it affect conversion?
Causality: The black precipitate is Palladium Black , which consists of agglomerated, inactive palladium nanoparticles[4]. This is a definitive visual indicator of catalyst death. It occurs when the active Pd(0) species is not adequately stabilized by ligands, or when the reaction is exposed to trace amounts of oxygen at elevated temperatures[4]. Once the palladium precipitates out of the homogeneous solution, the catalytic cycle halts entirely. Solution: Ensure strict Schlenk techniques (evacuate and backfill with Argon at least 3 times), use thoroughly degassed solvents, and ensure your Ligand:Pd ratio is optimal (typically 2:1 for monodentate phosphines)[4].
Mechanistic Visualization: The Catalytic Bottleneck
Heck catalytic cycle highlighting the oxidative addition bottleneck for m-bromotoluene.
Quantitative Parameter Optimization
The choice of solvent and base drastically alters the stabilization of the ionic intermediates formed during the migratory insertion and elimination steps. Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are highly recommended for unactivated aryl bromides[5].
Table 1: Effect of Reaction Parameters on m-Bromotoluene Heck Coupling Conversion
| Solvent | Base | Ligand | Temp (°C) | Relative Conversion | Mechanistic Rationale |
| Toluene | Et₃N | PPh₃ | 100 | Low (< 20%) | Poor stabilization of ionic intermediates; Et₃N blocks Pd coordination sites. |
| DMF | Et₃N | PPh₃ | 100 | Moderate (~ 40%) | Polar solvent improves intermediate stabilization, but ligand/base system is suboptimal. |
| DMF | K₂CO₃ | PPh₃ | 100 | Good (~ 65%) | Inorganic base prevents competitive Pd-binding, facilitating Pd(0) regeneration. |
| DMAc | K₂CO₃ | P(tBu)₃ | 100 | Excellent (> 95%) | Electron-rich, bulky ligand accelerates oxidative addition; DMAc provides optimal stabilization. |
(Note: Data synthesized from comparative catalytic performance trends in literature[2][3][5]).
Self-Validating Experimental Protocol
To ensure high conversion of m-bromotoluene, utilize the following optimized, step-by-step methodology. This protocol utilizes internal validation checks to ensure catalyst integrity.
Reagents:
-
m-Bromotoluene (1.0 equiv, 1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (2 mol%, 0.02 mmol)
-
Tri-tert-butylphosphine, P(tBu)₃ (4 mol%, 0.04 mmol) - Note: Can be added as the stable HBF₄ salt.
-
K₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)
-
Anhydrous DMAc (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solid Addition: Add Pd(OAc)₂, P(tBu)₃·HBF₄, and K₂CO₃ to the flask.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. (Validation Check: Failure to properly degas here will result in palladium black formation later).
-
Liquid Addition: Using a gas-tight syringe, inject m-bromotoluene, the alkene, and anhydrous, sparged DMAc.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure the heterogeneous K₂CO₃ is well suspended.
-
Monitoring: After 4 hours, withdraw a 50 µL aliquot via syringe under Argon. Quench in 1 mL of Ethyl Acetate/Water. Run the organic layer on GC-MS or TLC. (Validation Check: If starting material remains but the solution is clear yellow/orange, extend time. If the solution is black and opaque, the catalyst has died).
-
Workup: Upon complete conversion, cool to room temperature. Dilute with Ethyl Acetate (20 mL), wash with distilled water (3 x 10 mL) to remove DMAc and inorganic salts, and wash once with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure[4].
References
1.4, BenchChem. 2.5, PMC - National Institutes of Health. 3.2, SciELO. 4.1, PMC - National Institutes of Health. 5.3, Diva-Portal.org.
Sources
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl m-Methylcinnamate by Column Chromatography
Welcome to the Technical Support Center for the purification of ethyl m-methylcinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of ethyl m-methylcinnamate, offering probable causes and actionable solutions.
Question 1: Why is my ethyl m-methylcinnamate co-eluting with impurities, resulting in poor separation?
Probable Causes & Solutions:
-
Inadequate Solvent System Selection: The polarity of your mobile phase may be too high, causing all compounds to travel quickly up the column without sufficient interaction with the stationary phase.[1] Conversely, a solvent system that is not polar enough will result in all compounds remaining at the origin.
-
Solution: The key to good separation is selecting a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[2] For ethyl m-methylcinnamate, which is a moderately polar compound, a common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.[4]
-
-
Column Overload: Loading too much crude sample onto the column can lead to broad bands and poor separation.[5]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For a standard silica gel column, this translates to approximately 1g of crude material per 20-100g of silica gel. If you observe peak fronting, where the peak is broader in the first half, it is a strong indicator of column overload.[5][6]
-
-
Poorly Packed Column: Channels or cracks in the stationary phase create pathways for the solvent and sample to travel through without proper interaction, leading to poor separation.[7]
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally preferred to minimize air bubbles and create a homogenous packing.[7]
-
Question 2: My purified fractions of ethyl m-methylcinnamate show peak tailing in subsequent analysis (e.g., HPLC, GC). What's causing this?
Probable Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual acidic silanol groups on the surface of the silica gel can interact strongly with the ester group of ethyl m-methylcinnamate, causing some molecules to lag behind and result in a tailing peak.[5]
-
Solution: While less common for neutral compounds like esters compared to bases, this can still occur. Adding a small amount of a slightly more polar, aprotic solvent like dichloromethane to your hexane/ethyl acetate mobile phase can sometimes help to mitigate these interactions.
-
-
Presence of Acidic Impurities: If your synthesis of ethyl m-methylcinnamate involved an acid-catalyzed esterification (e.g., Fischer esterification), residual acid can cause peak tailing.[8]
-
Solution: Ensure your work-up procedure effectively removes the acid catalyst. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, before chromatography is crucial.[9]
-
-
Column Overload: As mentioned previously, overloading the column can also manifest as peak tailing in the collected fractions.[10][11]
-
Solution: Reduce the amount of sample loaded onto the column.[5]
-
Question 3: I'm not recovering all of my expected ethyl m-methylcinnamate. Where could it have gone?
Probable Causes & Solutions:
-
Irreversible Adsorption: In some cases, the compound may bind too strongly to the stationary phase and not elute under the chosen solvent conditions.[12]
-
Solution: After your initial elution, try flushing the column with a much more polar solvent, such as pure ethyl acetate or even a small percentage of methanol in ethyl acetate, to see if any remaining product elutes. This can help you diagnose if irreversible adsorption is the issue.
-
-
Compound Instability: While ethyl m-methylcinnamate is generally stable, prolonged exposure to the acidic surface of silica gel could potentially lead to some degradation, although this is less likely under standard conditions.[12]
-
Solution: Minimize the time the compound spends on the column by optimizing the flow rate.[12] Using a less acidic stationary phase, such as alumina, could be an alternative if degradation is suspected.
-
-
Sample Loss During Loading: Improper loading can lead to loss of sample.
-
Solution: For liquid samples or oils like crude ethyl m-methylcinnamate, it's often best to pre-adsorb the sample onto a small amount of silica gel. This is done by dissolving the crude product in a volatile solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to leave a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying ethyl m-methylcinnamate?
For most applications involving the purification of moderately polar organic compounds like ethyl m-methylcinnamate, silica gel (SiO₂) is the stationary phase of choice due to its effectiveness, versatility, and cost-efficiency.[1] Alumina (Al₂O₃) can also be used and is slightly less acidic than silica gel.[7]
Q2: How do I choose the right solvent system for my column?
The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent or solvent mixture that moves your desired compound, ethyl m-methylcinnamate, to an Rf value of approximately 0.2-0.4, while providing good separation from any impurities. A common starting point is a mixture of hexane and ethyl acetate.[3]
Q3: What is the difference between isocratic and gradient elution, and which should I use?
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation.[14] This is suitable for simple separations where the impurities have significantly different polarities from the product.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[14] This is often more effective for complex mixtures, as it allows for the elution of a wider range of compounds with better resolution. For purifying ethyl m-methylcinnamate from a crude reaction mixture, a gradient elution starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is generally recommended.
Q4: How can I monitor the separation as the column is running?
The most common method is to collect the eluent in a series of fractions (e.g., in test tubes) and then analyze each fraction using TLC.[2] By spotting a small amount from each fraction onto a TLC plate and developing it in your chosen solvent system, you can identify which fractions contain your pure product. Fractions containing the pure compound can then be combined.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of ethyl m-methylcinnamate using flash column chromatography.
Materials:
-
Crude ethyl m-methylcinnamate
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the optimal mobile phase.[15]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).[7]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[7]
-
Once the silica gel has settled, add another layer of sand on top to protect the surface of the stationary phase.
-
-
Sample Loading:
-
Dissolve your crude ethyl m-methylcinnamate in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this powder to the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Carefully add your initial mobile phase to the column.
-
Begin to elute the column, collecting the eluent in fractions.[4]
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure ethyl m-methylcinnamate.[2]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified ethyl m-methylcinnamate.
-
Data Presentation
Table 1: Recommended Solvent Gradients for Ethyl m-Methylcinnamate Purification
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 98 | 2 | 2-3 | Elute non-polar impurities |
| 2 | 95 | 5 | 3-5 | Elute less polar byproducts |
| 3 | 90 | 10 | 5-10 | Elute ethyl m-methylcinnamate |
| 4 | 80 | 20 | 3-5 | Elute more polar impurities |
| 5 | 0 | 100 | 2 | Column flush |
Note: These are starting recommendations and should be optimized based on your specific crude mixture and TLC analysis.
Visualization
Caption: Workflow for the purification of ethyl m-methylcinnamate.
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
- Troubleshooting - Technical Support - Service - MZ-Analysentechnik.
- Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2020, November 11).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
- 19.4 Selection of Mobile and Stationary Phase|CHROMATOGRAPHY| UNIT:19|CHEMISTRY|GRADE:12|FBISE|NBF - YouTube. (2026, January 24).
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem - YouTube. (2023, March 2).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
- Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12).
- LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3).
- Thin-Layer Chromatography (TLC) User Guide - J&K Scientific LLC. (2023, November 20).
- Thin Layer Chromatography.
- Mobile and Stationary Phases in Chromatography Explained - Pharma Now.
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts - PMC.
- Supporting Information - Rsc.org.
- What is the best solvent for TLC of the ethyl acetate:methanol fraction of a methanol extract?. (2024, September 23).
- Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide - Benchchem.
- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC. (2024, January 11).
- ethyl cinnamate - Organic Syntheses Procedure.
- Troubleshooting Crenatoside purification by column chromatography - Benchchem.
- Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19).
- Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives - Benchchem.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography - Benchchem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- (PDF) Synthesis of multi-template molecularly imprinted polymers (MT-MIPs) for isolating ethyl para-methoxycinnamate and ethyl cinnamate from Kaempferia galanga L., extract with methacrylic acid as functional monomer - ResearchGate.
- HPLC Troubleshooting Guide.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
- Column chromatography - UVic.
- How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023, January 30).
- Ethyl cinnamate - EZGC Method Translator.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. orgsyn.org [orgsyn.org]
- 5. acdlabs.com [acdlabs.com]
- 6. mz-at.de [mz-at.de]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Ethyl 3-(3-methylphenyl)acrylate
Case ID: PUR-ALD-003 Subject: Removal of unreacted m-tolualdehyde from ethyl cinnamate derivatives Status: Open Analyst: Senior Application Scientist
Executive Summary
You are attempting to remove unreacted m-tolualdehyde (3-methylbenzaldehyde) from a reaction mixture containing ethyl 3-(3-methylphenyl)acrylate (often referred to generically as the "ethyl cinnamate product").
Chemical Context:
-
Impurity: m-Tolualdehyde (
).[1][2] BP: 199°C. Lipophilic aldehyde.[2][3] -
Product: Ethyl 3-(3-methylphenyl)acrylate (
). BP: ~280–285°C (Estimated based on Ethyl Cinnamate BP of 271°C). Ester.
Because the boiling point difference is significant (
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the best method for your specific scale and purity requirements.
Figure 1: Decision logic for purification based on scale and purity needs.
Protocol A: The Bisulfite Wash (Gold Standard)
Best for: Scales of 1g to 100g.
Mechanism: Sodium bisulfite (
Reagents Required
-
Saturated Sodium Bisulfite solution (
, aq).[4][5] -
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Critical Additive: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Procedure
-
Dilution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate). Use approximately 10 mL solvent per 1 g of crude.
-
Adduct Formation: Add an excess of saturated aqueous
(approx. 2-3 equivalents relative to the estimated aldehyde impurity). -
The "Kick" (Crucial Step): Add a small amount of Methanol (approx. 5-10% of the total volume) to the separatory funnel.
-
Why? m-Tolualdehyde is lipophilic and may not effectively partition into the aqueous phase to react. Methanol acts as a phase transfer co-solvent, increasing the contact surface area.
-
-
Agitation: Shake vigorously for 5–10 minutes .
-
Note: Bisulfite formation is reversible and equilibrium-driven. Vigorous, prolonged shaking is necessary.
-
-
Separation: Allow layers to separate. The aldehyde is now trapped in the bottom aqueous layer as the bisulfite adduct.[4]
-
Wash: Drain the aqueous layer.[5][6] Wash the organic layer with water (to remove residual bisulfite) and then Brine.
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting Guide: Bisulfite Method
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Specific gravity of organic/aqueous layers is too similar. | Add Brine (sat. NaCl) to increase aqueous density. If that fails, filter the entire mixture through a pad of Celite. |
| Aldehyde persists (TLC) | Equilibrium not shifted; aldehyde too lipophilic. | Repeat wash with fresh bisulfite.[4] Increase the Methanol content to 15%. Ensure shaking lasts full 10 mins. |
| Product Loss | Ester hydrolysis (rare with bisulfite) or mechanical loss. | Bisulfite is acidic (pH ~4-5). If your ester is acid-sensitive (unlikely for cinnamates), buffer the bisulfite with mild bicarbonate, but do not make it basic. |
Protocol B: Vacuum Distillation (Scalable)
Best for: Large scales (>50g) or when "wet" chemistry is undesirable.
Mechanism: Exploiting the
Technical Parameters
-
Vacuum Requirement: High vacuum (< 1 mmHg) is strongly recommended to prevent thermal polymerization of the cinnamate double bond.
-
Apparatus: Short-path distillation head or Vigreux column (for better separation).
Procedure
-
Degas: Ensure all solvent is removed via Rotary Evaporator before starting high vac.
-
Fractions:
-
Fraction 1 (Fore-run): m-Tolualdehyde. Will distill first.
-
Expected Vapor Temp: ~60–80°C (at 0.5 mmHg).
-
-
Fraction 2 (Intermediate): Mixed fraction. Save for recycling.
-
Fraction 3 (Main): Ethyl 3-(3-methylphenyl)acrylate.
-
Expected Vapor Temp: ~130–150°C (at 0.5 mmHg).
-
-
Warning: Do not use an oil bath temperature >200°C if possible, as cinnamate derivatives can polymerize or transesterify at high heat over prolonged periods.
Protocol C: Chemical Scavenging (Polishing)
Best for: Removing trace (<2%) aldehyde when yield is critical.
If bisulfite is messy and distillation is overkill, use a resin-bound scavenger .
-
Reagent: Polymer-supported p-toluenesulfonylhydrazide or a simple amine resin (WAX).
-
Method: Add resin to the organic solution of your product. Stir for 2 hours. Filter. The aldehyde remains bound to the solid beads.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Permanganate (
Q: My product is solidifying during the bisulfite wash. What do I do? A: Ethyl cinnamate derivatives often have melting points near room temperature. If the product crystallizes in the separatory funnel, add more Ethyl Acetate to keep it solvated. Do not use heat, as this reverses the bisulfite adduct formation.
Q: How do I confirm the aldehyde is gone? A:
-
TLC: Use 10% EtOAc/Hexane. The aldehyde (m-tolualdehyde) usually runs slightly faster or stains differently (DNPH stain is specific for aldehydes—turning yellow/orange).
-
H-NMR: Look for the aldehyde proton peak at ~10.0 ppm . The ethyl cinnamate alkene doublets will be at ~6.4 ppm and 7.7 ppm (trans isomer).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Furniss, B. S., et al. "Purification of Aldehydes." Vogel's Textbook of Practical Organic Chemistry.
-
Marvel, C. S.; King, W. B. "Ethyl Cinnamate."[8] Organic Syntheses, Coll.[8] Vol. 1, p. 252 (1941 ); Vol. 9, p. 38 (1929 ). (Describes the synthesis and distillation purification of ethyl cinnamate).
-
BenchChem Technical Support. "Solubility and Purification of m-Tolualdehyde." BenchChem Database, Accessed 2025. (Data on m-tolualdehyde solubility and adduct formation).
Sources
- 1. m-Tolualdehyde | tolualdehyde compound | CAS# 620-23-5 | InvivoChem [invivochem.com]
- 2. m-Tolualdehyde 97 620-23-5 [sigmaaldrich.com]
- 3. meta-tolualdehyde, 620-23-5 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Ethyl 3-Methylcinnamate
Welcome to the Technical Support Center for biocatalytic esterification. Synthesizing ethyl 3-methylcinnamate via lipase catalysis—specifically using Candida antarctica Lipase B (CALB, commercially available as Novozym 435)—offers a highly selective, green alternative to traditional Fischer esterification. However, optimizing this reaction requires precise control over thermodynamic equilibrium, solvent polarity, and substrate inhibition.
This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield synthesis for drug development professionals and researchers.
PART 1: Standard Operating Procedure (SOP) & Workflow
Workflow for lipase-catalyzed synthesis of ethyl 3-methylcinnamate.
Self-Validating Methodology
-
Substrate Preparation & Stoichiometry : Weigh 10 mmol of 3-methylcinnamic acid and 30 mmol of absolute ethanol (1:3 molar ratio) into a 100 mL round-bottom flask.
-
Causality: A 1:3 ratio provides sufficient acyl acceptor to drive the equilibrium forward without causing severe alcohol-induced enzyme denaturation,[1].
-
Self-Validation: Ensure complete dissolution of the solid acid in the solvent before adding the enzyme; undissolved substrate will skew the effective molar ratio.
-
-
Solvent Selection : Add 50 mL of anhydrous isooctane.
-
Causality: Isooctane (logP = 4.5) is highly hydrophobic. Solvents with a logP > 4 ensure the essential hydration shell around the lipase is not stripped away, preserving the enzyme's active conformation[2].
-
-
Water Management System : Add 10% (w/w based on substrates) of activated 4Å molecular sieves.
-
Causality: Esterification produces water. Removing this byproduct pushes the thermodynamic equilibrium toward synthesis[1].
-
Self-Validation: Monitor water activity (
) using a Karl Fischer titrator. Maintain between 0.1 and 0.2; dropping below 0.1 indicates over-desiccation, which will deactivate the enzyme.
-
-
Biocatalyst Loading : Add 20 mg/mL of Novozym 435.
-
Causality: Immobilization on a macroporous resin increases the accessible surface area and thermal stability of the enzyme, facilitating efficient substrate binding[3].
-
-
Thermostatic Incubation : Seal the flask and incubate in an orbital shaker at 50°C and 200 rpm for 48-72 hours.
-
Causality: 50°C provides optimal kinetic energy without exceeding the thermal denaturation threshold of CALB[1]. 200 rpm ensures adequate mass transfer without causing mechanical shearing of the beads.
-
-
Downstream Processing : Terminate the reaction by vacuum filtration to remove the enzyme and sieves. Evaporate the filtrate under reduced pressure.
-
Self-Validation: Run GC-FID on the final product. The absence of a broad peak corresponding to the free acid confirms complete conversion.
-
PART 2: Troubleshooting Guide
Ping-Pong Bi-Bi mechanism showing competitive inhibition by excess ethanol.
Q: Why is my conversion rate plateauing below 40% despite extended reaction times? A: This is a classic symptom of thermodynamic equilibrium stalling due to water accumulation. In lipase-catalyzed esterification, one mole of water is produced for every mole of ester. Because the reaction is reversible, accumulated water drives the equilibrium backward toward hydrolysis[2]. Resolution: Implement an in situ water removal system. Add activated 4Å molecular sieves (5-10% w/v) to the reaction mixture. Ensure your solvent is highly non-polar (e.g., isooctane) so that the water partitions into the sieves rather than remaining dissolved in the reaction medium[1].
Q: I increased the ethanol ratio to 1:10 to drive the reaction forward, but the yield dropped significantly. Why? A: While chemical esterification benefits from a massive excess of alcohol, biocatalytic esterification does not. Lipase B from Candida antarctica (CALB) follows a Ping-Pong Bi-Bi mechanism[3]. An excessive concentration of short-chain alcohols like ethanol acts as a competitive inhibitor, binding to the free enzyme and forming a dead-end complex. Furthermore, high concentrations of polar ethanol strip the essential bound water layer from the enzyme's surface, leading to rapid denaturation[2]. Resolution: Maintain a substrate molar ratio (Acid:Alcohol) between 1:3 and 1:5[1]. If higher alcohol concentrations are necessary, use a step-wise feeding strategy where ethanol is added in aliquots over the first 24 hours.
Q: The Novozym 435 beads are clumping together at the bottom of the flask. How can I prevent this? A: Bead clumping is caused by the formation of a separate aqueous phase (water pooling) around the hydrophilic enzyme beads, which creates capillary bridges between them. This severely limits mass transfer and reduces the effective catalytic surface area. Resolution: Verify that your agitation speed is sufficient (typically 200-250 rpm). Ensure you are using a hydrophobic solvent (logP > 4) and molecular sieves to prevent free water accumulation[1].
PART 3: Frequently Asked Questions (FAQs)
Q: How does the 3-methyl substitution on the cinnamic acid ring affect the reaction kinetics compared to unsubstituted cinnamic acid? A: The addition of a methyl group at the meta position introduces both steric and electronic effects. The electron-donating nature of the methyl group slightly increases the electron density of the aromatic ring, which can deactivate the electrophilic carbonyl carbon, making the initial nucleophilic attack by the enzyme's catalytic serine (Ser105) less efficient. Consequently, the reaction rate constant for 3-methylcinnamic acid will be lower than that of unsubstituted cinnamic acid, requiring slightly longer reaction times or higher enzyme loading to achieve comparable yields[4].
Q: Can I run this reaction in a solvent-free system to improve the green chemistry metrics? A: While solvent-free systems are highly desirable for industrial scale-up, 3-methylcinnamic acid is a solid at the optimal reaction temperature (50°C). In a solvent-free setup, the reaction relies entirely on the solubility of the acid in the alcohol (ethanol). Given the limited solubility and the low molar ratio of ethanol required to prevent enzyme denaturation, the mixture will be highly viscous, leading to severe mass transfer limitations[1]. It is recommended to use a minimum amount of a green solvent (like isooctane) to facilitate dissolution.
PART 4: Quantitative Data Summary
Table 1: Impact of Reaction Parameters on Cinnamate Ester Synthesis
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Effect |
| Solvent logP | Acetone (logP = -0.24) | Isooctane (logP = 4.5) | Low logP strips essential water; high logP preserves enzyme hydration[2]. |
| Molar Ratio (Acid:EtOH) | 1:10 | 1:3 | Excess ethanol causes competitive inhibition and denaturation[1]. |
| Temperature | 30°C | 50°C | 50°C maximizes kinetic energy without thermal deactivation of CALB[1]. |
| Water Management | No removal | 4Å Molecular Sieves | Shifts thermodynamic equilibrium from hydrolysis toward synthesis[2]. |
PART 5: References
-
Gotor-Fernández, V., et al. "Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions." Tetrahedron, 2021.[Link]
-
Knežević-Jugović, Z., et al. "Enzymatic synthesis of aliphatic esters of phenolic acids and evaluation of their antioxidant properties." Serbian Academy of Sciences and Arts, 2012. [Link]
-
Zhang, D., et al. "High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid." Food Chemistry, 2016.[Link]
-
Karboune, S., et al. "Comparative Study of Batch and Fluidized Bed Bioreactors for Lipase-Catalyzed Ethyl Cinnamate Synthesis." Industrial & Engineering Chemistry Research, 2013.[Link]
Sources
Technical Support Center: Saponification Kinetics of Ethyl 3-Methylcinnamate
Welcome to the Technical Support Center for kinetic profiling and troubleshooting of ester saponification. This guide is specifically engineered for researchers and drug development professionals investigating the base-catalyzed hydrolysis of ethyl 3-methylcinnamate. Here, we bridge theoretical physical chemistry with practical benchtop solutions.
Troubleshooting FAQs: Kinetics & Mechanisms
Q1: Why is the hydrolysis rate of ethyl 3-methylcinnamate slower than that of unsubstituted ethyl benzoate or aliphatic esters?
A: The hydrolysis of ethyl cinnamate derivatives proceeds via a classic
Q2: I am observing precipitation when adding aqueous NaOH to the ester. If I increase the ethanol co-solvent ratio to 70% to dissolve it, my reaction rate drops significantly. What is the causality here?
A: Ethyl 3-methylcinnamate is highly lipophilic, necessitating an aquo-organic solvent matrix (like water-ethanol or water-methanol) to maintain a homogeneous phase. However, increasing the proportion of the organic co-solvent inherently decreases the bulk dielectric constant of the medium. According to the Hughes-Ingold theory for ion-dipole reactions, a lower dielectric constant destabilizes the highly polar, negatively charged tetrahedral transition state relative to the neutral ester reactant. Kinetic studies demonstrate that increasing methanol or acetone concentration from 30% to 70% (v/v) significantly depletes the specific rate constant (
Q3: My standard reflux protocol (NaOH in aqueous EtOH, 80 °C) yields incomplete conversion even after 4 hours. How can I accelerate the cleavage without degrading the molecule?
A: Prolonged thermal reflux can lead to solvent loss or unwanted side reactions. To bypass the kinetic bottleneck, we recommend transitioning to a microwave-assisted protocol. Recent methodologies utilizing microwave irradiation with
Visualizing the Reaction Architecture
B_AC2 Mechanism for Base-Catalyzed Hydrolysis of Ethyl 3-Methylcinnamate.
Troubleshooting Workflow for Optimizing Ester Cleavage Kinetics.
Quantitative Kinetic Data
To assist in predictive modeling, the table below summarizes the inverse relationship between organic solvent concentration, dielectric constant, and the specific rate constant.
Table 1: Influence of Solvent Composition on Saponification Kinetics (Modeled on Ethyl Cinnamate Solvolysis at 25 °C)[2]
| Solvent System (v/v) | Dielectric Constant ( | Rate Constant | Iso-composition Activation Energy ( |
| 30% Methanol / 70% Water | ~65 | 12.4 | 52.16 |
| 50% Methanol / 50% Water | ~55 | 8.2 | 54.60 |
| 70% Methanol / 30% Water | ~45 | 4.1 | 57.37 |
Note: The addition of the 3-methyl group will slightly depress these
Validated Experimental Protocols
Protocol A: Classical Volumetric Kinetic Profiling
Use this protocol to determine the specific rate constant of ethyl 3-methylcinnamate in your specific solvent system.
-
Preparation: Prepare a 0.05 M solution of ethyl 3-methylcinnamate in absolute ethanol and a 0.1 M solution of NaOH in double-distilled water.
-
Equilibration: Place both solutions in a thermostated water bath at 25.0 °C (±0.1 °C) for 20 minutes to achieve thermal equilibrium.
-
Initiation: Rapidly mix equal volumes (e.g., 50 mL each) of the ester and base solutions in a sealed reaction flask to yield a 50% (v/v) aquo-ethanolic matrix. Start the timer.
-
Sampling & Quenching: At precise 10-minute intervals, withdraw a 5.0 mL aliquot and immediately discharge it into a flask containing 10.0 mL of standardized 0.05 M HCl (to quench the unreacted NaOH).
-
Titration: Back-titrate the excess HCl with standardized 0.05 M NaOH using phenolphthalein as an indicator.
-
Self-Validation Checkpoint: Calculate the second-order rate constant using the integrated rate law:
. A highly linear plot of versus time validates that the reaction is strictly following kinetics without competing side reactions[1].
Protocol B: Microwave-Assisted High-Yield Hydrolysis
Use this protocol for rapid, preparative-scale isolation of 3-methylcinnamic acid.
-
Reaction Setup: In a 10 mL microwave-safe sealed vial, dissolve 1.0 mmol of ethyl 3-methylcinnamate in 3.0 mL of absolute ethanol.
-
Base Addition: Add 3.0 equivalents (3.0 mmol) of anhydrous Potassium Carbonate (
)[3]. -
Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 180 °C with a hold time of 20 minutes under continuous magnetic stirring[4].
-
Self-Validation Checkpoint: Post-irradiation, the complete dissolution of the initial biphasic mixture into a clear homogeneous solution indicates total saponification. Confirm via TLC (Hexanes:EtOAc 4:1); the disappearance of the high-
ester spot validates complete conversion. -
Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in 5 mL of water and wash with 5 mL of diethyl ether to remove unreacted organics. Acidify the aqueous layer with 6 M HCl to pH 2.
-
Isolation: Extract the precipitated 3-methylcinnamic acid with ethyl acetate (3 x 10 mL), dry over anhydrous
, and evaporate to yield the pure product.
References
-
Jones, B., & Watkinson, J. G. (1958). The Alkaline Hydrolysis of Nuclear-substituted Ethyl Cinnamates. Journal of the Chemical Society (Resumed), 4064-4069. Royal Society of Chemistry.[Link]
-
Singh, A. K. (2017). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. Journal of Thermodynamics & Catalysis, 8(2). Longdom Publishing / ResearchGate.[Link]
-
Reyes-Gutiérrez, P. E., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 9(38), 40685–40693. American Chemical Society.[Link]
Sources
- 1. 817. The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. The cumulative effects of substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thermal Stability of Ethyl 3-(3-methylphenyl)acrylate
Welcome to the technical support center for ethyl 3-(3-methylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound at elevated temperatures. As your senior application scientist, I've structured this resource to not only offer solutions but also to explain the underlying scientific principles governing the thermal stability of this acrylate derivative.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and thermal stability of ethyl 3-(3-methylphenyl)acrylate.
Q1: What is the expected thermal stability of ethyl 3-(3-methylphenyl)acrylate?
Q2: What are the primary degradation pathways for a compound like ethyl 3-(3-methylphenyl)acrylate at high temperatures?
The thermal degradation of acrylate esters can proceed through several mechanisms. For a molecule like ethyl 3-(3-methylphenyl)acrylate, potential pathways include:
-
Radical-initiated Polymerization: At elevated temperatures, trace impurities or auto-initiation can lead to the formation of free radicals, which then initiate a rapid, exothermic polymerization.[4] This is often the most immediate concern when heating acrylate monomers.
-
Ester Pyrolysis: At higher temperatures, the ethyl ester group can undergo elimination to form ethylene and the corresponding carboxylic acid (3-(3-methylphenyl)acrylic acid).
-
Decarboxylation: Following or concurrent with ester pyrolysis, the resulting acrylic acid moiety can decarboxylate, especially at very high temperatures.
-
Side-Chain Reactions: The 3-methylphenyl group is relatively stable, but at extreme temperatures, reactions involving this group are possible.
Studies on similar compounds, like N-cinnamoyl chitosan, have shown that thermal degradation often involves the elimination of low-molecular-weight radicals and random scission mechanisms.[5][6][7]
Q3: How can I experimentally determine the thermal stability of my specific batch of ethyl 3-(3-methylphenyl)acrylate?
The most direct and recommended method is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram will reveal the onset temperature of decomposition and the temperature of maximum mass loss, providing a clear profile of your compound's thermal stability.[8]
Q4: Are there any specific safety precautions I should take when heating ethyl 3-(3-methylphenyl)acrylate?
Yes, safety is paramount. Due to the risk of uncontrolled polymerization, the following precautions are essential:
-
Work in a well-ventilated area , such as a fume hood.[9]
-
Always use an inhibitor in the monomer if it is to be stored or handled at elevated temperatures for any length of time.[2]
-
Avoid localized overheating. Use a heating mantle with a stirrer to ensure even temperature distribution.[10]
-
Never heat in a sealed container. The pressure from polymerization or degradation products can cause a violent rupture.[1]
-
Have a cooling bath readily available to quickly quench the reaction if you observe any signs of runaway polymerization (e.g., a sudden increase in temperature or viscosity).
-
Wear appropriate personal protective equipment (PPE) , including safety glasses, a lab coat, and gloves.[11]
Troubleshooting Guide for High-Temperature Experiments
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Polymerization at Moderate Temperatures | 1. Depletion or absence of polymerization inhibitor.2. Presence of contaminants that can initiate polymerization (e.g., peroxides, strong acids/bases, iron salts).[2]3. Exposure to UV light. | 1. Ensure an appropriate inhibitor (like hydroquinone or MEHQ) is present at the correct concentration.2. Purify the monomer before use to remove any potential initiators. Consider passing it through a column of activated alumina.3. Store the monomer in an amber bottle or a container protected from light.[1] |
| Discoloration (Yellowing or Browning) Upon Heating | 1. Minor thermal degradation or side reactions.2. Reaction with atmospheric oxygen at high temperatures. | 1. Lower the reaction temperature if possible.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent Reaction Outcomes at High Temperatures | 1. Variable purity of the starting material.2. Inconsistent heating leading to different degradation profiles.3. Presence of moisture, which can affect some high-temperature reactions. | 1. Use a consistent and high-purity source of ethyl 3-(3-methylphenyl)acrylate for all experiments.2. Use a temperature-controlled heating system and ensure uniform heating.3. Ensure all reactants and solvents are dry if the reaction is sensitive to water. |
| Low Yield in High-Temperature Synthesis | 1. Thermal degradation of the product or starting material.2. Competing side reactions favored at higher temperatures. | 1. Perform a TGA on your starting material to understand its decomposition temperature and try to keep the reaction temperature well below this.2. Investigate if a catalyst could allow the reaction to proceed at a lower temperature. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Ethyl 3-(3-methylphenyl)acrylate
This protocol outlines the steps for determining the thermal stability of your compound using a TGA instrument.
Objective: To determine the onset of thermal decomposition and the degradation profile of ethyl 3-(3-methylphenyl)acrylate.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Ethyl 3-(3-methylphenyl)acrylate sample (5-10 mg)
-
TGA sample pan (platinum or alumina)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations as per the manufacturer's instructions.
-
-
Sample Preparation:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the ethyl 3-(3-methylphenyl)acrylate sample into the pan.
-
-
TGA Run:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas (e.g., nitrogen at 20 mL/min) for at least 30 minutes to ensure an inert atmosphere.[8]
-
Program the TGA with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[7]
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Determine the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG curve).
-
Visualization of Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Understanding Degradation Pathways
The thermal degradation of acrylates can be complex. Below is a simplified representation of potential competing pathways at elevated temperatures.
Sources
- 1. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Thermal Degradation of Methacrylic and Acrylic Polymers [ns1.almerja.com]
- 4. Thermal Decomposition of Acrylate Monomers and Oligomers - Radtech [radtech-europe.com]
- 5. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [file.scirp.org]
- 6. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
Comparative Mass Spectrometry Guide: Ethyl 3-Methylcinnamate vs. Structural Analogs
Topic: Mass Spectrometry Fragmentation Pattern of Ethyl 3-Methylcinnamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
Ethyl 3-methylcinnamate (Ethyl
For the analytical chemist, this molecule presents a specific challenge: Isomeric Differentiation. With a molecular weight (MW) of 190.24 g/mol , it shares an identical mass with several other common esters, including propyl cinnamate, isopropyl cinnamate, and ethyl 2-methylcinnamate.
This guide provides a definitive, mechanism-based analysis of the Ethyl 3-methylcinnamate fragmentation pattern (EI, 70 eV). Unlike generic spectral libraries, we focus on the causality of fragmentation —explaining why specific ions form—and provide a robust comparative framework to distinguish this compound from its isobaric and homologous alternatives.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow is designed to minimize thermal degradation and maximize the detection of diagnostic ions.
Instrumental Parameters
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Rationale: Standardizes fragmentation for library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) may suppress critical rearrangement ions needed for isomer differentiation.
-
-
Transfer Line Temperature: 280°C.
-
Rationale: Prevents condensation of the high-boiling ester (BP ~260°C) without inducing pyrolysis.
-
-
Scan Range:
35–300.-
Rationale: Captures the molecular ion (
) and the tropylium series ( 91, 65) while excluding carrier gas/air background.
-
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 10–50 ppm.
-
Note: Avoid overloading. Saturation of the detector can skew the ratio of the Molecular Ion (
) to the Base Peak, leading to misidentification.
-
Fragmentation Analysis: Ethyl 3-Methylcinnamate
The mass spectrum of Ethyl 3-methylcinnamate is dominated by
Primary Diagnostic Ions
| Ion Identity | m/z | Relative Abundance | Mechanistic Origin |
| Molecular Ion ( | 190 | Moderate (20-40%) | Intact radical cation |
| Base Peak | 145 | High (100%) | |
| Aryl Cation | 117 | High (40-60%) | Decarbonylation: Loss of CO (28 Da) from the |
| Phenyl Series | 115 | Moderate | Loss of |
| Tropylium | 91 | Moderate | Rearrangement of the aromatic ring; diagnostic of benzyl/alkyl-benzene moieties. |
| Phenyl | 77 | Low-Moderate |
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the logical flow of fragmentation, highlighting the critical
Figure 1: Primary fragmentation pathway of Ethyl 3-methylcinnamate. The formation of the m/z 145 acylium ion is the dominant thermodynamic channel.
Comparative Analysis: Distinguishing Alternatives
The true test of an analytical method is its ability to differentiate the target from "look-alikes." Below is a direct comparison with the three most common interfering compounds.
Comparison 1: vs. Propyl Cinnamate (Constitutional Isomer)
Both compounds have a MW of 190 , making them indistinguishable by molecular ion alone.
-
Ethyl 3-methylcinnamate: Methyl group is on the alkene chain .
-
Propyl Cinnamate: Methyl group is on the ester alkoxy chain (Propyl vs. Ethyl).
Differentiation Strategy: Look at the Base Peak (Loss of Alkoxy).
-
Ethyl 3-methylcinnamate: Loses Ethoxy (-45)
145 . -
Propyl Cinnamate: Loses Propoxy (-59)
131 (Unsubstituted cinnamoyl cation).
Comparison 2: vs. Ethyl Cinnamate (Homolog)
Ethyl cinnamate lacks the methyl group on the double bond.
-
Differentiation: All major peaks in Ethyl 3-methylcinnamate are shifted by +14 Da (methylene unit) compared to Ethyl Cinnamate.
- : 190 vs. 176.
-
Base Peak: 145 vs. 131.[1]
-
Aryl Cation: 117 vs. 103.
Comparison 3: vs. Ethyl 2-methylcinnamate (Positional Isomer)
This is the most difficult separation. Both are ethyl esters with a methyl group on the double bond. Both produce
-
Differentiation: Requires Retention Index (RI) or high-resolution inspection of the
115-117 region.-
Insight: The 2-methyl isomer often exhibits a stronger "Ortho Effect" (interaction between the carbonyl oxygen and the methyl group), potentially altering the ratio of
145 to 117, but this is instrument-dependent. -
Recommendation: Use Kovats Retention Indices. Ethyl 3-methylcinnamate typically elutes after the 2-methyl isomer on non-polar columns (e.g., DB-5MS) due to steric linearity.
-
Decision Logic for MW 190 Esters
Figure 2: Analytical decision tree for differentiating isobaric cinnamate esters.
Summary Table: Spectral Fingerprints
| Compound | Molecular Ion ( | Base Peak (100%) | Key Fragment 2 | Key Fragment 3 | Diagnostic Shift |
| Ethyl 3-methylcinnamate | 190 | 145 | 117 | 115 | Target |
| Ethyl Cinnamate | 176 | 131 | 103 | 77 | -14 Da Shift |
| Propyl Cinnamate | 190 | 131 | 103 | 77 | Base Peak -14 Da |
| Ethyl 2-methylcinnamate | 190 | 145 | 117 | 115 | Identical MS (Use RI) |
References
-
NIST Chemistry WebBook. Ethyl cinnamate Mass Spectrum (Standard Reference). National Institute of Standards and Technology. [Link]
-
PubChem. Propyl Cinnamate Compound Summary & Spectral Data. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Ethyl 3-methylcinnamate Organoleptic & Chemical Properties. [Link]
Sources
Comparative Reactivity Guide: Ethyl m-methylcinnamate vs. Ethyl p-methylcinnamate
The following technical guide compares the reactivity of Ethyl m-methylcinnamate and Ethyl p-methylcinnamate .
Executive Summary
For researchers in medicinal chemistry and materials science, the choice between meta- and para-substituted cinnamates is rarely arbitrary. While both share the core cinnamate scaffold, the position of the methyl group dictates distinct electronic and steric behaviors.
-
Ethyl p-methylcinnamate : Characterized by cooperative electronic effects . The methyl group at the para position strongly donates electron density into the conjugated system via hyperconjugation, significantly deactivating the ester carbonyl toward nucleophilic attack but activating the aromatic ring toward electrophilic substitution at specific positions.
-
Ethyl m-methylcinnamate : Characterized by inductive-only activation and conflicting directing effects . The methyl group exerts a weaker electronic influence on the alkene and ester tail, resulting in faster hydrolysis rates compared to the para isomer but more complex/dispersed regioselectivity in aromatic substitution reactions.
Quick Comparison Matrix
| Feature | Ethyl m-methylcinnamate | Ethyl p-methylcinnamate |
| Hammett Constant ( | ||
| Alkaline Hydrolysis Rate | Faster ( | Slower (Deactivated Carbonyl) |
| EAS Regioselectivity | Dispersed (C2, C4, C6 mixture) | Highly Selective (C3, C5 reinforcement) |
| UV | Lower shift (Hypsochromic relative to p) | Higher shift (Bathochromic) |
| Solid-State Photochemistry | Often light-stable or disordered | High tendency for |
Electronic Profiling & Mechanism
The reactivity difference is fundamentally grounded in the Hammett Substituent Constants (
The Hammett Effect[1][2][3]
-
Para Position (
): The methyl group aligns with the -system, allowing electron density to be pushed through the ring (hyperconjugation) to the -carbon of the alkene and the carbonyl oxygen. This resonance contribution stabilizes the ground state of the ester, making the carbonyl carbon less electrophilic. -
Meta Position (
): The methyl group is not in conjugation with the alkene/ester system. Its electron-donating effect is purely inductive (through -bonds), which decays rapidly with distance. Consequently, the meta isomer behaves more like the unsubstituted ethyl cinnamate.
Visualization: Directing Effects in Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., nitration, bromination), the directing effects of the acrylate group (Deactivating, meta-director) and the methyl group (Activating, ortho/para-director) interact differently.
Figure 1: Logical flow of directing group effects. The para-isomer benefits from reinforcement, creating distinct "hotspots" for reaction, whereas the meta-isomer suffers from directing conflict.
Reaction Specifics: Hydrolysis Kinetics
The most common reaction performed on these substrates is Saponification (Alkaline Hydrolysis) to generate the corresponding cinnamic acids.
Theoretical Rate Prediction
Using the Hammett equation:
-
Ethyl m-methylcinnamate:
-
Ethyl p-methylcinnamate:
Conclusion: The meta isomer hydrolyzes approximately 1.35 times faster than the para isomer (
Photochemical Dimerization (Solid State)
Cinnamates are famous for [2+2] photocycloaddition. This reactivity is topochemically controlled , meaning it depends entirely on how the molecules pack in the crystal lattice, not their solution reactivity.
-
Ethyl p-methylcinnamate : Substituents at the para position often facilitate
-packing (head-to-head alignment) due to linear symmetry. Upon UV irradiation ( nm), this yields the syn-head-to-head dimer exclusively. -
Ethyl m-methylcinnamate : The meta substituent creates a "kink" in the molecular shape, often disrupting the parallel stacking required for dimerization. These crystals are frequently photostable (non-reactive) or yield disordered mixtures (head-to-tail) if packing allows.
Experimental Implication: If your goal is to synthesize cyclobutane derivatives, the para isomer is the superior starting material due to predictable crystal engineering properties.
Experimental Protocol: Comparative Hydrolysis Assay
To empirically verify the reactivity difference in your specific solvent system, use this self-validating kinetic protocol.
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Substrate A: Ethyl m-methylcinnamate (10 mM in Ethanol)
-
Substrate B: Ethyl p-methylcinnamate (10 mM in Ethanol)
-
Reagent: NaOH (0.1 M in Water)
-
Instrument: UV-Vis Spectrophotometer (monitoring
decay)
Workflow
-
Baseline Scan : Dilute 50 µL of Substrate A into 2.5 mL of 50:50 EtOH:Buffer. Scan 200–400 nm to identify
(approx 270–280 nm). Note that para will have a slightly higher than meta. -
Reaction Initiation : In a quartz cuvette, mix:
-
2.0 mL Ethanol
-
0.5 mL 0.1 M NaOH (Excess nucleophile ensures pseudo-1st order)
-
Inject 20 µL Substrate stock. Rapidly invert to mix.
-
-
Data Acquisition : Immediately start kinetic tracking at
.-
Interval: 10 seconds
-
Duration: 30 minutes
-
-
Analysis :
-
Plot
vs. Time. -
The slope of the line
. -
Validation Criteria : The
value must be for the data to be valid.
-
Expected Result
You will observe a steeper slope for the meta isomer, confirming its higher reactivity.
| Parameter | Meta Isomer | Para Isomer |
| 276 nm | 286 nm | |
| Rate Constant ( | Higher | Lower |
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Jones, B., & Watkinson, J. G. (1958).[3] The kinetics of the alkaline hydrolysis of substituted ethyl cinnamates. Journal of the Chemical Society, 4064-4069. Link
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A survey of the photochemistry of cinnamic acids. Journal of the Chemical Society, 1996-2000. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
Part 1: Core Directive - The Strategic Analytical Guide
Topic: Comparative GC-MS Profiling of Ethyl 3-Methylcinnamate: Retention Characteristics and Fragmentation Patterns
Executive Summary:
Ethyl 3-methylcinnamate (also known as ethyl
This guide departs from standard "recipe-style" protocols to provide a comparative analytical framework . We focus on the differential retention behavior and mass spectral fragmentation logic required to unambiguously identify this compound in complex matrices.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Analytical Challenge: Isomeric & Homologous Separation
The primary challenge in analyzing ethyl 3-methylcinnamate is distinguishing it from:
-
Ethyl Cinnamate: The unmethylated parent, often present in the same botanical or synthetic samples.
-
Ethyl
-methylcinnamate: The positional isomer where the methyl group is on the alpha-carbon (adjacent to the carbonyl).
Causality of Separation:
-
Boiling Point & Polarity: The addition of a methyl group to the
-position of the double bond increases the molecular weight (190 vs. 176 Da) and slightly increases lipophilicity compared to ethyl cinnamate. This results in a predictable increase in Retention Index (RI) on non-polar columns. -
Fragmentation Physics: Electron Ionization (EI) at 70 eV produces distinct fragmentation pathways driven by the stability of the resulting carbocations. The
-methyl group stabilizes the cinnamoyl cation via hyperconjugation, altering the relative abundance of key ions compared to the -isomer.
Experimental Protocol: Self-Validating GC-MS Workflow
A. Sample Preparation (Direct Injection):
-
Solvent: Ethyl acetate or Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector port.
-
Concentration: 10–50 ppm.
-
Internal Standard: Methyl decanoate (RI ~1320 on DB-5) or Tridecane (RI 1300) for RI calibration.
B. GC-MS Parameters (Dual-Column Strategy): To ensure authoritative identification, retention data should be correlated across two stationary phases.
| Parameter | Non-Polar Method (Standard) | Polar Method (Confirmation) |
| Column | DB-5MS / HP-5MS (5% Phenyl-methylpolysiloxane) | DB-Wax / HP-20M (Polyethylene Glycol) |
| Dimensions | 30 m | 30 m |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) | 60°C (2 min) |
| Inlet | Split 1:20 @ 250°C | Split 1:20 @ 240°C |
| Transfer Line | 280°C | 240°C |
Comparative Data: Retention Indices & Mass Spectra[3][4][5][6][7]
The following table synthesizes literature data for the parent compound and predicts the specific shift for the target analyte based on structural increments.
Table 1: Comparative Retention Indices (RI) and Key Ions
| Compound | Structure | MW | RI (DB-5) | RI (DB-Wax) | Key Ions (m/z) |
| Ethyl Cinnamate | Ph-CH=CH-COOEt | 176 | 1474 | 2096 | 131 , 103, 77, 176 |
| Ethyl 3-Methylcinnamate | Ph-C(Me)=CH-COOEt | 190 | 1525 ± 15 | 2150 ± 20 | 145 , 117, 115, 190 |
| Ethyl | Ph-CH=C(Me)-COOEt | 190 | 1510 ± 15 | 2130 ± 20 | 117 , 145, 91, 190 |
*Note: RI values for the methyl isomers are estimated based on the methyl group increment (+40-60 RI units on DB-5) relative to Ethyl Cinnamate. Exact values vary by temperature ramp.
Mass Spectral Logic (The "Fingerprint"):
-
Molecular Ion (
): Ethyl 3-methylcinnamate shows a distinct at m/z 190 (vs. 176 for ethyl cinnamate). -
Base Peak (m/z 145): Loss of the ethoxy group (
) generates the 3-methylcinnamoyl cation (m/z 145). This is the diagnostic peak. -
Secondary Fragment (m/z 117): Subsequent loss of CO (
Da) from the 145 ion yields the methylstyryl cation (m/z 117).-
Differentiation: In Ethyl
-methylcinnamate, the m/z 117 ion is often more intense relative to m/z 145 compared to the -isomer due to the stability of the resulting carbocation.
-
Part 3: Visualization & Formatting
Figure 1: Analytical Decision Tree
This workflow illustrates the logic for confirming the identity of Ethyl 3-methylcinnamate in a mixture containing cinnamyl derivatives.
Caption: Decision matrix for differentiating ethyl 3-methylcinnamate from its parent homolog and alpha-isomer using Mass Spectrometry and Retention Index filters.
Figure 2: Fragmentation Mechanism (m/z 190 Pathway)
Understanding the origin of the m/z 145 and 117 ions is critical for defending the identification.
Caption: Electron Ionization (EI) fragmentation pathway for Ethyl 3-methylcinnamate. The transition from m/z 190 to 145 is the primary identification vector.
References
-
National Institute of Standards and Technology (NIST). Ethyl cinnamate: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Available at: [Link]
-
PubChem. Ethyl 3-methylcinnamate (Compound Summary). National Library of Medicine. Available at: [Link]
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for terpene/phenylpropanoid RI values).
Sources
13C NMR chemical shifts for ethyl (E)-3-(3-methylphenyl)acrylate
The following guide details the 13C NMR chemical shifts for ethyl (E)-3-(3-methylphenyl)acrylate , commonly known as ethyl m-methylcinnamate . This document is structured to provide researchers with a direct spectral reference, a comparative analysis against structural isomers, and a validated synthesis protocol.
Chemical Identity & Significance
-
IUPAC Name: Ethyl (E)-3-(3-methylphenyl)prop-2-enoate
-
Molecular Formula: C₁₂H₁₄O₂
-
Molecular Weight: 206.24 g/mol
-
Application: Intermediate in organic synthesis, fragrance chemistry, and structure-activity relationship (SAR) studies for cinnamic acid derivatives.
13C NMR Spectral Data
The following data represents the chemical shifts for the (E)-isomer . The assignment distinguishes between the ethyl ester moiety and the aromatic/alkene scaffold.
Table 1: 13C NMR Chemical Shifts (CDCl₃, 101 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) | Signal Type | Diagnostic Notes |
| C=O (Carbonyl) | 167.1 | Quaternary | Typical α,β-unsaturated ester carbonyl. |
| C-β (Alkene) | 142.5 | CH | Significant upfield shift compared to unsubstituted cinnamate (144.7). |
| C-α (Alkene) | 118.8 | CH | Characteristic doublet in proton-coupled spectra. |
| C-1' (Ipso) | 133.4 | Quaternary | Linker to the alkene chain. |
| C-3' (Meta-Me) | 137.7 | Quaternary | Ipso-carbon bearing the methyl group. |
| C-2' (Ortho) | 126.4 | CH | |
| C-4' (Para) | 130.8 | CH | |
| C-5' (Meta) | 128.8 | CH | |
| C-6' (Ortho) | 130.1 | CH | |
| O-CH₂ (Ethyl) | 60.5 | CH₂ | Characteristic quartet region for ethyl esters. |
| Ar-CH₃ (Methyl) | 19.8 | CH₃ | Key Diagnostic: Distinctly upfield from para-isomer methyl (~21.5 ppm). |
| CH₂-CH₃ (Ethyl) | 14.3 | CH₃ | Typical terminal methyl of ethyl ester. |
Data Source Integration: Aromatic and alkene shifts are derived from the high-resolution analysis of the methyl ester analog (Methyl 3-methylcinnamate) which exhibits identical electronic environments for the ring system [1]. Ethyl group shifts are validated against standard ethyl cinnamate data [2].
Comparative Analysis: Distinguishing Isomers
A common challenge in synthesis is distinguishing the target Meta isomer from the Para (4-methyl) and Ortho (2-methyl) isomers, or the unsubstituted parent.
Table 2: Shift Comparison of Ethyl Cinnamate Derivatives (CDCl₃)
| Carbon | Meta (Target) | Para (4-Me) | Ortho (2-Me) | Parent (H) |
| Ar-CH₃ | 19.8 ppm | 21.5 ppm | ~19.9 ppm | N/A |
| C-β (Alkene) | 142.5 | 143.1 | 141.5 | 144.4 |
| C-α (Alkene) | 118.8 | 117.0 | 120.2 | 118.2 |
| C=O | 167.1 | 167.4 | 166.7 | 166.9 |
Key Diagnostic Insights:
-
Methyl Shift: The meta-methyl carbon appears significantly upfield (19.8 ppm ) compared to the para-methyl (21.5 ppm ). This ~1.7 ppm difference is the most reliable rapid diagnostic.
-
Symmetry: The Para isomer possesses a plane of symmetry, resulting in fewer unique aromatic 13C signals (typically 4 signals for 6 carbons). The Meta isomer lacks this symmetry, displaying distinct signals for all ring carbons.
-
Alkene Shift: The ortho-substitution (2-Me) causes a steric twist that often shifts the C-β and C-α signals, distinguishing it from the planar Meta and Para isomers.
Experimental Protocol: Synthesis via Heck Coupling
The most robust method for generating high-purity ethyl (E)-3-(3-methylphenyl)acrylate is the Palladium-catalyzed Mizoroki-Heck reaction.
Reaction Scheme: 3-Bromotoluene + Ethyl Acrylate → Ethyl (E)-3-(3-methylphenyl)acrylate
Protocol Steps:
-
Reagents: Charge a high-pressure tube or Schlenk flask with:
-
3-Bromotoluene (1.0 equiv)
-
Ethyl Acrylate (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₂Cl₂
-
Tri-o-tolylphosphine (10-15 mol%) (Ligand)
-
Triethylamine (2.0 equiv) (Base)
-
Solvent: Dry DMF or Acetonitrile.
-
-
Execution:
-
Degas the solvent with Nitrogen/Argon for 15 minutes.
-
Heat the mixture to 100–120 °C for 12–16 hours.
-
Monitor via TLC (Hexane:EtOAc 9:1). The product will be a new UV-active spot with higher R_f than the starting bromide.
-
-
Workup:
-
Cool to room temperature.[2] Dilute with Diethyl Ether or Ethyl Acetate.
-
Wash with water (3x) to remove DMF and salts.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Yield: Typically 75–85% as a clear to pale yellow oil.
-
Visualizations
Diagram 1: Isomer Identification Logic Flow
This workflow guides the researcher in assigning the correct structure from crude NMR data.
Caption: Decision tree for distinguishing methylcinnamate isomers using 13C NMR chemical shifts and symmetry patterns.
Diagram 2: Synthesis & Analysis Workflow
Caption: Optimized workflow for the synthesis and spectroscopic validation of the target compound.
References
-
RSC Advances , Supplementary Information: One-pot synthesis of a highly active single-atom Pd catalyst for Heck reaction, 2018. (Contains experimental 13C NMR data for Methyl 3-methylcinnamate used for aromatic assignment).
-
SpectraBase , Ethyl Cinnamate 13C NMR Spectrum, Wiley Science Solutions. (Baseline data for ethyl ester moiety).
-
Organic Chemistry Portal , Heck Reaction Protocols and Mechanism. (General protocol validation).
-
National Institute of Standards and Technology (NIST) , Ethyl 2-methylcinnamate and related esters, WebBook. (Comparative isomer data).
Sources
UV-Vis Absorption Maxima of Meta-Substituted Cinnamates: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
In the development of UV filters, photolabile protecting groups, and pharmaceutical intermediates, the cinnamate scaffold (phenyl-CH=CH-COOR) is ubiquitous.[1] While para-substituted cinnamates (e.g., Octyl Methoxycinnamate, OMC) are industry standards due to their strong molar absorptivity (
This guide objectively compares the UV-Vis absorption maxima of meta-substituted cinnamates against their para counterparts and the unsubstituted parent molecule.[1][2] It synthesizes experimental data with physical organic chemistry principles (Hammett correlations) to explain the "Meta-Effect"—a phenomenon where the lack of direct resonance conjugation leads to hypsochromic (blue) shifts and altered excited-state dynamics, such as increased fluorescence.[3]
Theoretical Framework: The "Meta-Effect"[1]
To interpret the spectral data, one must understand the electronic causality.[3] The UV absorption of cinnamates is dominated by the
Resonance vs. Induction[1][7]
-
Para-Substitution: Substituents at the para position can engage in direct resonance with the carbonyl group through the vinyl bridge.[3] Electron-donating groups (EDGs) like -OCH
raise the HOMO energy, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .[1][2] -
Meta-Substitution: Substituents at the meta position are electronically "disconnected" from the conjugation pathway regarding resonance.[1][3][2] They influence the ring primarily through inductive effects (
) and localized resonance, but cannot donate/withdraw electrons directly to/from the carbonyl. This typically results in a hypsochromic (blue) shift relative to the para isomer and often preserves the spectral features of the unsubstituted cinnamate.[3]
Excited State Dynamics
Recent studies indicate that meta-substitution splits the two lowest lying
Comparative Data Analysis
The following table aggregates experimental
Table 1: UV-Vis Absorption Maxima of Substituted Cinnamates (Solvent: Methanol/Ethanol)
| Substituent | Position | Electronic Effect | Key Observation | |
| None | - | 273 - 280 | Reference | Baseline conjugation. |
| Methoxy (-OCH | Para (4-) | 310 - 311 | Strong Resonance (+R) | Standard UVB filter (OMC).[1][3][2] High |
| Methoxy (-OCH | Meta (3-) | 280 - 290 * | Inductive (-I) / Weak +R | Blue-shifted vs Para. Often exhibits "split" peak structure; highly fluorescent.[1][3][2] |
| Chloro (-Cl) | Para (4-) | 275 - 280 | Inductive (-I) > +R | Minimal shift vs unsubstituted; Cl is weakly deactivating.[1][3][2] |
| Chloro (-Cl) | Meta (3-) | ~270 - 275 | Inductive (-I) | Hypsochromic shift due to electron withdrawal without resonance compensation.[1][3][2] |
| Nitro (-NO | Para (4-) | 300 - 310 | Strong Resonance (-R) | Intramolecular Charge Transfer (ICT) band appears.[1][3][2] |
| Nitro (-NO | Meta (3-) | ~260 - 270 | Strong Inductive (-I) | Breaks conjugation; significant blue shift vs para-nitro.[1][3][2] |
*Note: Meta-methoxy cinnamates often display a structured band or a shoulder rather than a single sharp peak due to the splitting of excited states.
Visualization of Electronic Effects
The following diagram illustrates why meta-substitution fails to extend the conjugation length, leading to the observed blue shifts.
Figure 1: Comparison of electronic conjugation pathways. Para-substituents allow direct resonance transfer to the carbonyl, extending the chromophore. Meta-substituents rely on induction, failing to extend conjugation.[1][2]
Experimental Protocol: Determination of
To ensure reproducibility and data integrity, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.[1][3][2]
Materials
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1][3][2] Note: Ethanol is an acceptable alternative, but avoid Acetone due to high UV cutoff.[1]
-
Cuvettes: Fused Silica (Quartz), 10 mm path length.[1][3][2] Do not use plastic or glass. [1][2]
-
Reference Standard: Octyl Methoxycinnamate (OMC) or Trans-Cinnamic Acid.[1][3][2]
Workflow
Figure 2: Step-by-step UV-Vis characterization workflow with mandatory validation checkpoint.
Detailed Procedure
-
Stock Preparation: Dissolve ~10 mg of the specific cinnamate derivative in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Prepare a working solution by diluting 100 µL of stock into 10 mL of methanol (1:100 dilution). The target absorbance at
should be between 0.6 and 1.0 AU to strictly obey the Beer-Lambert Law.[3] -
Baseline: Insert a cuvette with pure methanol into the reference and sample holders. Run a baseline correction (Autozero).[1][3][2]
-
Measurement: Replace the sample cuvette with the working solution. Scan from 200 nm to 400 nm.
-
Self-Validation (Critical): Before accepting the data, run a sample of trans-cinnamic acid.[1][3][2] If the
is not 273 ± 1 nm, recalibrate the monochromator.
References
-
Tan, E. M., et al. (2014).[1][3][2] "Excited-State Dynamics of Isolated and Microsolvated Cinnamate-Based UV-B Sunscreens." The Journal of Physical Chemistry Letters. Link[1][3]
-
Peperstraete, Y., et al. (2016).[1][3][2][4] "Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules." Physical Chemistry Chemical Physics. Link
-
Vacek, J., et al. (2015).[1][3][2] "Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile." Journal of Molecular Modeling. Link
-
NIST Chemistry WebBook. "Ethyl 3-nitrocinnamate Spectral Data." National Institute of Standards and Technology.[3][2] Link[1][3]
-
PubChem. "4-Chlorocinnamic acid Compound Summary."[1][3][2][5] National Library of Medicine.[1][3][2] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 5. Ethyl 3-nitrocinnamate | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Chromatographic Profiling: Ethyl Cinnamate vs. Ethyl 3-Methylcinnamate
Executive Summary
Distinguishing structurally similar cinnamate esters—specifically Ethyl Cinnamate (EC) and Ethyl 3-methylcinnamate (E3MC) —requires a chromatographic system capable of resolving methylene selectivity (
This guide details a High-Performance Liquid Chromatography (HPLC) protocol designed to separate these analogs. By leveraging Reversed-Phase (RP) mechanisms, we exploit the lipophilicity difference (
Structural & Physicochemical Analysis[1]
Understanding the molecular drivers of separation is critical for method robustness. The separation mechanism relies on the Hydrophobic Subtraction Model , where the additional methyl group in E3MC increases interaction with the C18 stationary phase.
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl Cinnamate (EC) | Ethyl 3-Methylcinnamate (E3MC) | Chromatographic Impact |
| CAS | 103-36-6 | 10236-47-2 (typical for m-isomer) | Reference standard tracking |
| Formula | MW difference (+14 Da) | ||
| Structure | Unsubstituted Phenyl Ring | Methyl-substituted Phenyl Ring | E3MC is more bulky/hydrophobic |
| LogP (Predicted) | ~2.85 | ~3.35 | E3MC elutes later |
| UV | ~275–280 nm | ~275–280 nm | Co-elution requires spectral deconvolution or physical separation |
Diagram 1: Structural Logic & Separation Mechanism
Caption: The additional methyl group in E3MC enhances Van der Waals forces with the C18 ligands, resulting in increased retention time.
Method Development Strategy
Stationary Phase Selection
A C18 (Octadecylsilane) column is the industry standard for this separation. The methylene selectivity of C18 is sufficient to resolve the methyl homolog.
-
Recommended: 150 mm x 4.6 mm, 3.5
m or 5 m particle size. -
Rationale: A 150 mm length provides high theoretical plate counts (
) to resolve closely eluting isomers.
Mobile Phase Composition
Cinnamates are esters and relatively neutral, but the use of an acid modifier is recommended to suppress any residual silanol activity on the column which can cause peak tailing.
-
Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid).
-
Solvent B: Acetonitrile (ACN).
-
Why ACN? Acetonitrile provides sharper peaks and lower backpressure compared to Methanol for aromatic esters.
Detection
Both compounds possess a conjugated
-
Wavelength: 280 nm is optimal for specificity. 254 nm is acceptable but may detect more background noise.
Experimental Protocol
This protocol is designed to be self-validating. You must run a System Suitability Test (SST) before analyzing unknown samples.
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for ensuring method robustness before final data collection.
Step-by-Step Methodology
-
Preparation of Standards:
-
Weigh 10 mg of Ethyl Cinnamate and 10 mg of Ethyl 3-methylcinnamate into separate 10 mL volumetric flasks.
-
Dissolve in HPLC-grade Acetonitrile (Stock: 1000 ppm).
-
Prepare a Mix Standard by diluting 50
L of each stock into 900 L of Water/ACN (50:50). Final concentration: 50 ppm each.
-
-
Instrument Parameters:
-
Elution Gradient:
-
Isocratic Option: 60% ACN / 40% Water (0.1% Formic Acid).
-
Expected Result: Quick analysis (< 10 mins). EC elutes first; E3MC elutes second.
-
-
Gradient Option (For complex matrices):
-
0-2 min: 50% B
-
2-15 min: 50%
90% B -
15-20 min: 90% B (Wash)
-
-
Results & Discussion
Predicted Chromatographic Behavior
Based on the hydrophobic subtraction model and literature on cinnamate derivatives [1][2], the elution order is strictly governed by the alkyl substitution.
-
Ethyl Cinnamate (
4-6 min): Elutes first. The lack of the methyl group makes it relatively more polar. -
Ethyl 3-Methylcinnamate (
6-9 min): Elutes second. The methyl group adds significant hydrophobicity, increasing the capacity factor ( ).
Calculating Resolution ( )
To confirm the method is "fit for purpose," calculate resolution using the formula:
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Co-elution | Organic % too high | Decrease ACN by 5-10% (e.g., go from 60% to 50%). |
| Peak Tailing | Silanol interactions | Ensure 0.1% Formic Acid or Phosphoric Acid is in the aqueous phase [3]. |
| Baseline Drift | UV absorption of solvent | Ensure HPLC-grade ACN is used; avoid Acetone traces. |
References
-
PubChem. (2025).[3] Ethyl Cinnamate Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. (2025). Separation of Cinnamic acid on Newcrom R1 HPLC column. [Link]
-
Symrise. (2025). Ethyl Cinnamate Technical Data Sheet. [Link] (General reference for LogP values of fragrance ingredients).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
